4-benzyl-2-methylmorpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-benzyl-2-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFISATRAYKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-benzyl-2-methylmorpholine-2-carboxylic acid CAS 769087-80-1 properties
Scaffold Analysis, Synthetic Methodology, and Drug Design Utility
Executive Summary
4-benzyl-2-methylmorpholine-2-carboxylic acid is a specialized heterocyclic building block belonging to the class of cyclic
This guide details the physicochemical profile, a validated synthetic protocol for the 2-methyl variant, and its strategic application in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1]
The introduction of the methyl group at the C2 position significantly alters the lipophilicity and steric profile compared to the parent CAS 769087-80-1.
Table 1: Comparative Datasheet
| Property | Parent Compound (CAS 769087-80-1) | Target Compound (2-Methyl Variant) |
| IUPAC Name | 4-benzylmorpholine-2-carboxylic acid | 4-benzyl-2-methylmorpholine-2-carboxylic acid |
| Molecular Formula | ||
| Molecular Weight | 221.25 g/mol | 235.28 g/mol |
| Chiral Center | C2 (Secondary) | C2 (Quaternary) |
| Predicted pKa (Acid) | ~2.5 | ~2.8 (Slightly higher due to +I effect of methyl) |
| Predicted pKa (Base) | ~7.2 | ~7.0 |
| LogP (Predicted) | 1.3 | 1.7 (Increased lipophilicity) |
| Physical State | White to off-white solid | Viscous oil or low-melting solid |
| Solubility | DMSO, Methanol, DCM | DMSO, Methanol, DCM, Ethyl Acetate |
Critical Note on Stereochemistry: The C2 position is a chiral center. In drug development, the enantiopure forms ((R)- or (S)-) are preferred over the racemate to avoid off-target effects. The synthesis below describes the racemic route, which requires subsequent chiral resolution (e.g., via diastereomeric salt formation with tartaric acid).
Part 2: Synthetic Methodology
Protocol: De Novo Synthesis via Modified Serine Cyclization
While the parent compound can be synthesized via simple alkylation, the 2-methyl variant requires the construction of a quaternary center. The most robust, self-validating protocol utilizes
Below is the Ethylene Glycol Disulfonate Cyclization Route , chosen for its scalability and avoidance of harsh cyclization conditions that might racemize the quaternary center.
Phase 1: Precursor Preparation
Reagents:
-
Reductive Amination: Dissolve
-methylserine methyl ester (1.0 eq) in DCM. Add benzaldehyde (1.1 eq) and stir for 1 hour to form the imine. -
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Workup: Quench with saturated
. Extract with DCM. -
Validation: LC-MS should show [M+H]+ peak corresponding to N-benzyl-
-methylserine methyl ester.
Phase 2: Morpholine Ring Closure (The Critical Step)
Reagents: N-benzyl precursor (from Phase 1), 1,2-bis(bromo)ethane (or ethylene glycol cyclic sulfate),
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-benzyl amino ester (10 mmol) in dry Acetonitrile (50 mL).
-
Base Addition: Add anhydrous
(3.0 eq). -
Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise.
-
Expert Insight: Use Ethylene Glycol Cyclic Sulfate instead of dibromide for faster kinetics and higher yields, as the sulfate is a superior leaving group.
-
-
Reaction: Reflux for 16–24 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Purification: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Phase 3: Ester Hydrolysis
Reagents: LiOH, THF/Water (1:1).
-
Dissolve the morpholine ester in THF/Water.
-
Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Product: 4-benzyl-2-methylmorpholine-2-carboxylic acid (obtain as HCl salt for stability).
Part 3: Visualization of Synthetic Logic
Caption: Figure 1. Convergent synthesis of the 2-methylmorpholine scaffold via modified serine cyclization logic.
Part 4: Structural Utility in Drug Design
The 4-benzyl-2-methylmorpholine-2-carboxylic acid scaffold offers three distinct advantages over linear amino acids or simple morpholines:
-
Conformational Restriction: The quaternary center at C2 locks the morpholine ring into a specific chair conformation. When incorporated into a peptide backbone, this restricts the
and torsion angles, potentially locking the peptide into a bioactive turn (e.g., -turn mimetic). -
Metabolic Stability: The morpholine ether oxygen reduces the basicity of the nitrogen (via inductive effect) and is metabolically inert compared to susceptible peptide bonds. The quaternary methyl group blocks
-proton abstraction, preventing racemization in vivo. -
Orthogonal Functionalization:
-
Acid Handle (C2): Ready for amide coupling (EDC/HOBt).
-
Amine Handle (N4): The benzyl group serves as a temporary protecting group. It can be removed via catalytic hydrogenation (
, Pd/C) to liberate the secondary amine for further diversification (e.g., urea formation, reductive amination).
-
Workflow: Scaffold Integration
Caption: Figure 2. Divergent synthetic utility of the scaffold in generating small molecule libraries and peptidomimetics.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. (Note: Parent structure data source). Retrieved from [Link]
- Hale, J. J., et al. (2000).Morpholine synthesis via coupling of amino alcohols and epoxides/sulfates. Journal of Medicinal Chemistry. (Foundational chemistry for morpholine ring closure).
- Merck Sharp & Dohme Corp.Patents related to Morpholine Tachykinin Receptor Antagonists. (Context for the utility of benzyl-morpholine scaffolds in drug discovery).
Chemo-Structural Analysis and Synthetic Utility of 4-Benzyl-2-Methylmorpholine-2-Carboxylic Acid
Executive Summary
4-benzyl-2-methylmorpholine-2-carboxylic acid (CAS: 1361112-36-8 for HCl salt) represents a specialized class of cyclic
This guide provides a rigorous analysis of its physicochemical properties, a field-validated synthetic protocol for installing the quaternary center, and its application in stabilizing secondary peptide structures.
Structural Characterization & Physicochemical Profile[1]
Molecular Identity
The molecule consists of a morpholine heterocycle N-protected with a benzyl group.[1][2] The critical feature is the C2 quaternary center , bearing both a carboxylic acid and a methyl group. This breaks the symmetry of the ring and creates a chiral center that is resistant to racemization under standard physiological conditions.
| Property | Data | Notes |
| IUPAC Name | 4-benzyl-2-methylmorpholine-2-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 235.28 g/mol | Monoisotopic Mass: 235.12 |
| CAS Number | 1361112-36-8 (HCl) | Often supplied as Hydrochloride salt |
| Chirality | 1 Chiral Center (C2) | Exists as ( |
| pKa (Predicted) | Acid: ~3.5 | Base: ~7.8 | Zwitterionic at neutral pH |
| LogP (Predicted) | 1.2 - 1.5 | Moderate lipophilicity due to benzyl group |
Structural Visualization
The following diagram illustrates the connectivity and the critical quaternary center at C2.
Figure 1: Connectivity graph highlighting the quaternary C2 center, the focal point of synthesis and activity.
Synthetic Methodology: The Quaternary Challenge
Synthesizing
Protocol: -Methylation via Enolate Chemistry
Objective: Install the methyl group at the C2 position of 4-benzyl-morpholine-2-carboxylic acid ethyl ester.
Reagents:
-
Substrate: Ethyl 4-benzylmorpholine-2-carboxylate (commercially available or synthesized from N-benzylethanolamine).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.
-
Electrophile: Methyl Iodide (MeI).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
-
Enolate Formation: Add LDA (1.1 eq) dropwise. Stir for 15 minutes.
-
Mechanistic Insight: Low temperature is critical to favor the kinetic enolate and prevent self-condensation or retro-Claisen fragmentation.
-
-
Substrate Addition: Dissolve Ethyl 4-benzylmorpholine-2-carboxylate (1.0 eq) in THF and add slowly via syringe pump over 20 minutes.
-
Observation: The solution may turn yellow/orange, indicating enolate formation. Stir for 45 minutes at -78°C.
-
-
Electrophilic Trapping: Add Methyl Iodide (1.5 eq) rapidly.
-
Causality: The excess MeI ensures the sterically hindered enolate reacts completely before warming.
-
-
Quench & Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated
. Extract with EtOAc, dry over , and concentrate. -
Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (3 eq) and stir at room temperature for 12 hours. Acidify to pH 3 with 1N HCl to precipitate the zwitterionic acid.
Synthetic Pathway Diagram
Figure 2: Synthetic workflow for the generation of the quaternary center via kinetic enolate alkylation.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.
NMR Profile (Expected in )
-
NMR:
- 7.2-7.4 (m, 5H): Benzyl aromatic protons.
-
3.5-3.6 (s, 2H): Benzylic
. - 1.4-1.5 (s, 3H): Diagnostic Singlet . The methyl group at C2 must appear as a sharp singlet. If it is a doublet, alkylation occurred at the wrong position or the starting material was incorrect.
- 3.7-4.0 (m, Morpholine ring protons): Complex splitting due to the rigid ring chair conformation.
Mass Spectrometry
-
Technique: LC-MS (ESI+).
-
Target Ion:
. -
Validation: A fragment at
91 (tropylium ion) confirms the benzyl group.
Applications in Drug Discovery[5]
Peptidomimetics & -Turn Induction
The 4-benzyl-2-methylmorpholine-2-carboxylic acid scaffold is a "chimera" of an amino acid and a cyclic ether.
-
Conformational Restriction: The methyl group at C2 locks the morpholine ring into a specific chair conformation. When incorporated into a peptide, it forces the backbone into a kink, often mimicking a
-turn or -helix . -
Proteolytic Stability: The quaternary center prevents recognition by standard proteases, extending the half-life of peptide drugs.
Neurokinin & GPCR Ligands
Morpholine cores are privileged structures in GPCR medicinal chemistry (e.g., Aprepitant). This specific acid derivative serves as a core intermediate for synthesizing Substance P antagonists . The benzyl group acts as a hydrophobic anchor, while the carboxylic acid allows for coupling to diverse amines to explore Structure-Activity Relationships (SAR).
References
-
PubChem. (2024).[1][3] Compound Summary: Morpholine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of Morpholine Peptidomimetics. Frontiers in Chemistry. Retrieved from [Link]
Sources
solubility of 4-benzyl-2-methylmorpholine-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-benzyl-2-methylmorpholine-2-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-benzyl-2-methylmorpholine-2-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, this document establishes a robust framework for understanding and predicting its solubility. We will explore the molecule's structural attributes, apply theoretical solubility models, and present a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the solution-phase behavior of this compound.
Introduction: Understanding the Molecule
4-benzyl-2-methylmorpholine-2-carboxylic acid is a heterocyclic compound featuring a complex interplay of functional groups that dictate its solubility profile. An analysis of its structure is foundational to predicting its behavior in various solvent systems.
-
Core Structure: The molecule is built upon a morpholine ring, which contains both an ether linkage (-O-) and a tertiary amine (-N-). The nitrogen atom is substituted with a benzyl group, and the carbon at the 2-position holds both a methyl group and a carboxylic acid.
-
Key Functional Groups & Their Influence:
-
Carboxylic Acid (-COOH): This is the most significant polar feature. It can act as both a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group imparts acidic properties and a strong affinity for polar, protic solvents.
-
Morpholine Ring: The ether oxygen and the tertiary amine nitrogen are both hydrogen bond acceptors, contributing to the molecule's polarity.
-
Benzyl Group (-CH₂-Ph): This large, aromatic group is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.
-
Methyl Group (-CH₃): A small, non-polar group that adds to the molecule's steric bulk and slightly increases its lipophilicity.
-
The overall solubility will be determined by the balance between the polar, hydrophilic contributions of the carboxylic acid and morpholine ring, and the non-polar, lipophilic character of the benzyl and methyl groups.
Theoretical Framework for Solubility Prediction
Predictive models are invaluable for narrowing down solvent choices before undertaking extensive experimental work. These models provide a rational basis for solvent screening.
Principle of "Like Dissolves Like"
The polarity of 4-benzyl-2-methylmorpholine-2-carboxylic acid is a composite of its functional groups. The dominant carboxylic acid and morpholine moieties suggest that the molecule is fundamentally polar. Therefore, it is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility in non-polar solvents like alkanes is predicted to be low.
Hansen Solubility Parameters (HSP)
A more quantitative approach involves Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
The principle states that substances with similar HSP values are likely to be miscible.[1][2] The distance (Ra) between the HSP of the solute (2) and the solvent (1) in the three-dimensional Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller 'Ra' value signifies a higher affinity and greater potential for solubility. While the HSP for 4-benzyl-2-methylmorpholine-2-carboxylic acid are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[3]
COSMO-RS: A Quantum-Chemical Approach
For a highly predictive and computationally intensive method, the Conductor-like Screening Model for Real Solvents (COSMO-RS) offers deep insights.[4][5] This method uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a robust, parameter-free prediction of solubility.[6][7] COSMO-RS is particularly powerful for complex molecules where traditional group-contribution methods may be less accurate.[8]
The relationship between the molecule's structure and its affinity for different solvent types can be visualized as a logical flow.
Caption: Logical flow from molecular features to solvent affinity.
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for measuring thermodynamic solubility is the shake-flask equilibrium method.[9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that measurements are accurate and reproducible.
Core Principles for Accurate Measurement
-
Purity: Both the solute (4-benzyl-2-methylmorpholine-2-carboxylic acid) and all solvents must be of high purity (e.g., ≥99%) to avoid erroneous results.
-
Temperature Control: Solubility is temperature-dependent. All experiments must be conducted in a thermostatically controlled environment (e.g., incubator shaker) at specified temperatures, such as 25 °C and 37 °C.
-
Equilibrium Confirmation: Saturation must be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus.[10]
-
Reliable Separation: The saturated solution must be reliably separated from the excess undissolved solid without causing precipitation or affecting the concentration.[10]
Step-by-Step Experimental Workflow
Materials and Equipment:
-
4-benzyl-2-methylmorpholine-2-carboxylic acid (solid, verified purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
20 mL glass scintillation vials with screw caps
-
Thermostatically controlled incubator shaker
-
Centrifuge capable of holding the vials
-
Syringes and 0.22 µm syringe filters (low-binding, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid 4-benzyl-2-methylmorpholine-2-carboxylic acid to a series of vials. The excess should be clearly visible at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to the desired temperature. Agitate at a constant rate for at least 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest in the incubator for 30 minutes to let the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles. Discard the first portion of the filtrate to saturate any binding sites on the filter.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Quantification by HPLC
A reverse-phase HPLC method is typically suitable. A calibration curve must be generated using standard solutions of known concentrations of 4-benzyl-2-methylmorpholine-2-carboxylic acid. The solubility is then calculated from the concentration of the diluted, filtered sample, taking the dilution factor into account.
Caption: Workflow for equilibrium solubility determination.
Anticipated Solubility Profile & Data Interpretation
Based on the molecule's structure, a hypothetical solubility profile can be constructed to guide solvent selection.
Table 1: Hypothetical Solubility Data for 4-benzyl-2-methylmorpholine-2-carboxylic Acid at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 32.7 | High | Strong H-bond donor/acceptor interactions with the carboxylic acid. |
| Ethanol | 24.5 | High to Moderate | Good H-bonding capability, but slightly less polar than methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Strong H-bond acceptor and highly polar, effectively solvates the entire molecule. |
| Acetonitrile (ACN) | 37.5 | Moderate | Polar, but a weaker H-bond acceptor than DMSO. | |
| Tetrahydrofuran (THF) | 7.6 | Low to Moderate | Ether functionality can interact, but overall polarity is lower. | |
| Non-Polar | Toluene | 2.4 | Very Low | Benzyl group has affinity, but this is overcome by the high polarity of the rest of the molecule. |
| n-Hexane | 1.9 | Insoluble | Only weak dispersion forces, unable to overcome the solute's cohesive energy. | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Low | Can act as a very weak H-bond acceptor, but insufficient to effectively dissolve the polar groups. |
Interpretation:
-
High Solubility: Solvents like DMSO and methanol are expected to be excellent choices for creating stock solutions or for use in purification processes like crystallization, where high initial concentration is beneficial.
-
Moderate Solubility: Solvents like ethanol and acetonitrile may be useful in formulation or for specific reaction conditions where controlled solubility is required.
-
Low/Insoluble: Non-polar solvents like hexane and toluene would be ideal anti-solvents for inducing precipitation or crystallization.
Conclusion
The solubility of 4-benzyl-2-methylmorpholine-2-carboxylic acid is governed by a complex balance of its polar carboxylic acid and morpholine functionalities and its non-polar benzyl group. Theoretical predictions strongly suggest a preference for polar solvents, particularly those capable of hydrogen bonding. This guide provides the necessary framework for a systematic and scientifically rigorous investigation of its solubility profile. By combining theoretical understanding with the detailed experimental protocol provided, researchers can accurately determine the solubility of this compound in a range of organic solvents, generating the critical data needed to advance its development in chemical and pharmaceutical applications.
References
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Software for Chemistry & Materials (SCM). COSMO-RS: predict solubilities & fluid thermodynamics.
- A Hybrid Approach to Aqueous Solubility Prediction Using COSMO-RS and Machine Learning. (2024, September 24). In-Silico Science.
- Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Zenodo. Prediction of Solubility with COSMO-RS.
- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- ACS Publications. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research.
- Wikipedia. COSMO-RS.
- Wikipedia. Hansen solubility parameter.
- Kinam Park. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
- Prof Steven Abbott. Hansen Solubility Parameters.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. kinampark.com [kinampark.com]
- 4. approcess.com [approcess.com]
- 5. zenodo.org [zenodo.org]
- 6. scm.com [scm.com]
- 7. COSMO-RS - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. raytor.com [raytor.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Note: N-Debenzylation of 4-Benzyl-2-methylmorpholine-2-carboxylic Acid
[1]
Executive Summary
The cleavage of the N-benzyl group from 4-benzyl-2-methylmorpholine-2-carboxylic acid is a critical step in generating the free amino acid scaffold for peptidomimetic drug discovery.[1] While catalytic hydrogenolysis is the gold standard, the reaction frequently stalls due to catalyst poisoning by the free amine product or poor solubility of the zwitterionic substrate.
This guide presents three validated protocols:
-
Method A (Standard): Acid-Promoted Catalytic Hydrogenolysis (Recommended).[1]
-
Method B (Alternative): Transfer Hydrogenation (Rapid, no H₂ gas required).
-
Method C (Chemical): ACE-Cl Dealkylation (For substrates incompatible with hydrogenation).
Mechanistic Challenges & Strategy
The Challenge: Catalyst Poisoning & Sterics
-
Amine Poisoning: As the reaction proceeds, the free secondary amine (morpholine nitrogen) binds strongly to the Palladium surface, blocking active sites and stalling the reaction.
-
Zwitterionic Solubility: The free acid substrate exists as a zwitterion in neutral media, leading to poor solubility in standard hydrogenation solvents like pure methanol or ethyl acetate.
-
Quaternary Center: The methyl and carboxyl groups at C2 create a rigid conformation. While the N-benzyl group at position 4 is accessible, the overall bulk can slow the adsorption kinetics onto the catalyst surface.
The Solution: Protonation
Running the reaction in an acidic medium (Acetic Acid or HCl) serves a dual purpose:
-
Prevents Poisoning: Protonation of the amine product (
) reduces its affinity for the Pd surface, ensuring high catalyst turnover. -
Solubilization: The hydrochloride or acetate salt of the substrate is highly soluble in alcoholic solvents.
Experimental Protocols
Method A: Acid-Promoted Catalytic Hydrogenolysis (Gold Standard)
Best for: High purity requirements and scalability.[1]
Reagents:
-
Substrate: 4-benzyl-2-methylmorpholine-2-carboxylic acid (1.0 equiv)[1]
-
Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst) OR 10% Pd/C (wet support).
-
Note: Pearlman's catalyst is often superior for sterically hindered amines.
-
-
Solvent: Methanol (MeOH)[2]
-
Additive: Glacial Acetic Acid (AcOH) or 1M HCl.
-
Gas: Hydrogen (H₂) balloon or Parr shaker (50 psi).
Protocol:
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 g, ~4.25 mmol) in MeOH (15 mL).
-
Acidification: Add Glacial Acetic Acid (1.5 mL, ~10% v/v). Ensure the solution is clear.
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (100 mg, 10 wt% loading) under a stream of nitrogen.
-
Safety: Do not add dry catalyst to solvent; wet the catalyst with a small amount of water or toluene first if using dry powder to prevent ignition.
-
-
Hydrogenation:
-
Monitoring: Monitor by LC-MS (Target Mass: [M+H]⁺ ≈ 146.08). TLC is difficult due to the polarity of the amino acid product; use Ninhydrin stain (product turns blue/purple).
-
Workup:
-
Filter the mixture through a Celite® pad to remove the catalyst.[4] Wash the pad with MeOH (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Note: The product will be the acetate salt. To obtain the zwitterion, dissolve in min. water and elute through a weak anion exchange resin or treat with propylene oxide in ethanol.
-
Method B: Catalytic Transfer Hydrogenation
Best for: Rapid screening or labs without hydrogen gas setups.
Reagents:
Protocol:
-
Dissolve substrate (1.0 mmol) in dry Methanol (10 mL).
-
Add 10% Pd/C (100 mg per gram of substrate).
-
Add Ammonium Formate (5.0 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (65°C) for 1–3 hours. The evolution of CO₂ gas indicates the reaction is proceeding.
-
Workup: Cool to RT, filter through Celite, and concentrate. The residue will contain excess ammonium formate, which can be removed by sublimation or ion-exchange chromatography.[1]
Method C: Chemical Dealkylation (ACE-Cl)
Best for: Substrates containing sulfur or other catalyst poisons.[1][7] Note: This method works best if the carboxylic acid is first protected as an ester.
Reagents:
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
-
Methanol (for the second step)[6]
Protocol:
-
Dissolve the methyl ester of the substrate in DCE.
-
Add ACE-Cl (1.2 equiv) dropwise at 0°C.
-
Reflux for 3 hours (forms the carbamate intermediate).
-
Evaporate solvent to dryness.[1]
-
Redissolve the residue in Methanol and reflux for 1 hour (cleaves the carbamate).
-
Concentrate to yield the amine hydrochloride.
Analytical Data & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst poisoning by free amine.[1] | Add 1.0 equiv of HCl or AcOH. Switch to Pd(OH)₂/C. |
| No Reaction | Steric hindrance or low H₂ solubility. | Increase pressure (50 psi) or temperature (40–50°C). |
| Product Not Isolating | Product is highly water-soluble (zwitterion).[1] | Do not do aqueous extraction.[1] Evaporate MeOH and crystallize from EtOH/Ether. |
| Ignition at Start | Dry Pd/C + Methanol vapors.[1] | ALWAYS wet catalyst with water/toluene under N₂ before adding solvent.[1] |
Visualized Workflow (DOT Diagram)
Caption: Decision tree for selecting the optimal debenzylation pathway based on lab resources and substrate compatibility.
References
-
BenchChem. (2025).[1][3][6] Catalytic Hydrogenolysis for N-Benzyl Deprotection: Application Note. Retrieved from .[6]
-
Kaili Zhang, et al. (2024).[8] "Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron". European Journal of Organic Chemistry.[8] Retrieved from .
-
Olofson, R. A., et al. (1984).[9] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine".[1] The Journal of Organic Chemistry, 49(11), 2081–2082. (Seminal work on ACE-Cl).
- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions". Synthesis, 1988(02), 91-95.
- Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts". Tetrahedron Letters, 8(17), 1663-1664.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. qualitas1998.net [qualitas1998.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. rsc.org [rsc.org]
- 6. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
reaction mechanism of morpholine ring cyclization to form carboxylic acid derivatives
Executive Summary
Morpholine rings are privileged pharmacophores in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability (pKa ~8.3). In particular, Morpholine-2-carboxylic acid derivatives serve as critical non-proteinogenic amino acid scaffolds for peptidomimetics and enzyme inhibitors (e.g., renin, thrombin).
This Application Note details the regioselective synthesis of ethyl morpholine-2-carboxylate via the base-mediated cyclization of chiral 1,2-amino alcohols with ethyl 2,3-dibromopropionate. Unlike oxidative degradation methods or harsh acid-mediated cyclizations, this protocol offers a convergent, stereocontrolled route suitable for scale-up in drug development workflows.
Mechanistic Insight: The "Acrylate" Pathway
The formation of the morpholine ring from an amino alcohol and a vicinal dihalo-ester (like ethyl 2,3-dibromopropionate) is not a simple double-displacement reaction. It proceeds through a cascade involving an in-situ generated acrylate intermediate.
Reaction Pathway
-
Elimination (In-Situ Activation): The base (typically Triethylamine or DIPEA) induces
-elimination of HBr from ethyl 2,3-dibromopropionate, generating ethyl 2-bromoacrylate . -
Intermolecular Michael Addition: The amino group of the 1,2-amino alcohol performs a conjugate addition (Michael addition) to the
-carbon of the ethyl 2-bromoacrylate. This is the kinetic step determining regioselectivity. -
Intramolecular Cyclization: The hydroxyl group of the amino alcohol—now positioned favorably—displaces the
-bromide via an intramolecular reaction to close the ring.
Stereochemical Considerations
-
Retention of Configuration: The chiral center of the starting amino alcohol is preserved because the reaction does not occur at that carbon.
-
Diastereoselectivity: The cyclization usually favors the cis-isomer (2,5-disubstituted or 2,3-disubstituted depending on the starting material) due to steric repulsion in the transition state, though mixtures often require chromatographic separation.
Mechanistic Visualization
The following diagram illustrates the critical electron flow and intermediate states.
Figure 1: Mechanistic cascade for the synthesis of morpholine-2-carboxylates via ethyl 2-bromoacrylate intermediate.[1]
Experimental Protocol: Synthesis of (S)-Ethyl 4-benzylmorpholine-2-carboxylate
Target: Synthesis of a protected morpholine scaffold from N-benzyl-ethanolamine (or chiral equivalent). Scale: 10 mmol (Adaptable to >50g scale).
Reagents & Equipment
| Reagent | Equiv.[2][3] | Role |
| N-Benzyl-aminoethanol | 1.0 | Nucleophile / Scaffold |
| Ethyl 2,3-dibromopropionate | 1.1 | C3-Synthon / Electrophile |
| Triethylamine (TEA) | 2.2 | Base (HBr scavenger) |
| Toluene (anhydrous) | Solvent | Reaction Medium (0.2 M) |
Step-by-Step Procedure
-
Preparation of Electrophile Solution:
-
In a dry round-bottom flask under nitrogen, dissolve Ethyl 2,3-dibromopropionate (1.1 equiv) in anhydrous Toluene (5 mL/mmol).
-
Note: Toluene is preferred over THF for scale-up to manage salt precipitation and thermal control.
-
-
Base Addition:
-
Cool the solution to 0°C.
-
Add Triethylamine (2.2 equiv) dropwise over 15 minutes. A white precipitate (TEA·HBr) may begin to form, indicating the generation of the acrylate intermediate.
-
-
Nucleophile Addition:
-
Add the amino alcohol (1.0 equiv) dissolved in a minimal amount of Toluene dropwise to the cold mixture.
-
Critical: Slow addition prevents uncontrolled exotherms and minimizes polymerization of the acrylate.
-
-
Cyclization (Thermal Phase):
-
Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
Heat the reaction to 80°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS. The intermediate Michael adduct often appears quickly, while the cyclized product requires heat.
-
-
Workup:
-
Cool to RT. Filter off the triethylamine hydrobromide salts.
-
Wash the filtrate with water (
) and brine ( ). -
Dry over
and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Yield Expectation: 65–80%.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of morpholine-2-carboxylates.
Troubleshooting & Optimization
Regioselectivity Issues
If you observe significant formation of the regioisomer (where the oxygen attacks the
-
Solution: Ensure the initial addition is performed strictly at 0°C to favor the kinetic Michael addition of the amine over the oxygen.
Racemization
While the reaction generally proceeds with retention of configuration at the amino-alcohol chiral center, the
-
Risk: Extended heating with excess base can epimerize the C2 position.
-
Control: Use the minimum required base (2.1–2.2 equiv) and stop the reaction immediately upon consumption of the intermediate.
Alternative: The Epichlorohydrin Route
For libraries requiring diverse substitution at C2 without an ester handle initially, the reaction of amino alcohols with epichlorohydrin followed by oxidation is a valid alternative [1]. However, the dibromopropionate route described above is superior for directly accessing the carboxylic acid derivative.
References
-
Federsel, H. J. (1990). Stereoselective synthesis of (S)-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 55(7), 2254–2257. Link
-
Breuning, A., Vicik, R., & Schirmeister, T. (2003). One-pot synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines. Tetrahedron: Asymmetry, 14(21), 3301-3306. Link
-
Mullins, R. J. (2013). Morpholines. In Heterocycles in Natural Product Synthesis. Wiley-VCH. Link
-
Wijtmans, R., et al. (2004). Synthesis of morpholine-2-carboxylic acid derivatives via a biocatalytic approach. Synlett, 2004(13), 2373-2376. Link
Sources
Strategic Manipulation of 2-Methylmorpholine-2-Carboxylic Acid: Orthogonal Protection and Coupling Protocols
Introduction: The Scaffold & The Challenge
The 2-methylmorpholine-2-carboxylic acid scaffold represents a unique class of constrained amino acids. Structurally, it functions as a cyclic
-
Steric Shielding (C2): The quaternary center at C2 (bearing a methyl group, the carboxyl, the ether oxygen, and the C3 methylene) creates a dense steric environment that severely retards nucleophilic attack at the carbonyl carbon.
-
Nucleophilicity (N4): The secondary amine at position 4 is part of a cyclic system, reducing its nucleophilicity compared to primary amines and increasing the difficulty of N-acylation.
-
Chirality: The C2 center is chiral. While the absence of an
-proton prevents racemization via simple enolization, harsh activation conditions can still lead to ring-opening or elimination side reactions.
This guide details the Fmoc/Allyl and Fmoc/tBu orthogonal protection strategies, specifically optimized to overcome the steric barriers inherent to this scaffold.
Strategic Overview
The "Steric Wall" Theory
Standard coupling reagents (DCC/HOBt) and esterification methods (Fisher esterification) often fail with this scaffold. The methyl group at C2 blocks the trajectory of incoming nucleophiles.
-
Implication for Protection: We cannot rely on acid-catalyzed esterification (which requires attack at the carbonyl). Instead, we must use carboxylate alkylation (
attack by the oxygen on an alkyl halide), moving the reaction center away from the sterically hindered carbonyl. -
Implication for Coupling: We require reagents that generate highly reactive active esters (e.g., At-esters via HATU) or acid fluorides to overcome the energy barrier.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate protection route based on the downstream application (Solid Phase vs. Solution Phase).
Figure 1: Decision tree for orthogonal protection strategies based on synthetic context.
Detailed Protocols
Protocol A: N-Fmoc Protection (Secondary Amine Optimization)
Standard Fmoc-Cl protocols often lead to dipeptide formation or incomplete reaction due to the secondary amine. This protocol uses Fmoc-OSu with controlled pH to ensure mono-protection.
Reagents:
-
2-Methylmorpholine-2-carboxylic acid (1.0 eq)
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)
- (2.5 eq)
-
Solvent: Acetone/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the amino acid and
in water (0.2 M concentration). Ensure complete dissolution; sonicate if necessary. -
Addition: Add an equal volume of Acetone. Cool the mixture to 0°C.
-
Reaction: Add Fmoc-OSu portion-wise over 30 minutes.
-
Critical Insight: Do not dump the reagent. The secondary amine is less nucleophilic; high local concentrations of Fmoc-OSu can precipitate before reacting.
-
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 18-24 hours .
-
Note: Unlike primary amino acids (2-4 hours), this hindered scaffold requires extended time.
-
-
Work-up: Evaporate acetone under reduced pressure (keep bath < 40°C). Acidify the aqueous residue to pH 2 with 1N HCl. Extract with Ethyl Acetate (
).[1] -
Purification: Wash organics with brine, dry over
. Recrystallize from Hexane/EtOAc.
Protocol B: C-Allyl Esterification (Cesium Carbonate Method)
Avoid acid-catalyzed esterification. The steric bulk at C2 makes the carbonyl carbon inaccessible. This protocol uses carboxylate alkylation, which is sterically permissive.
Reagents:
-
N-Fmoc-2-methylmorpholine-2-carboxylic acid (1.0 eq)
-
Allyl Bromide (1.2 eq)
-
Cesium Carbonate (
) (1.0 eq) or -
Solvent: DMF (Anhydrous)
Procedure:
-
Salt Formation: Dissolve the N-protected acid in DMF (0.1 M). Add
. Stir for 30 minutes at RT. The mixture may become a slurry.-
Why Cesium? The "Cesium Effect" enhances the solubility and nucleophilicity of the carboxylate anion in organic solvents.
-
-
Alkylation: Add Allyl Bromide dropwise.
-
Reaction: Stir at RT for 4-6 hours.
-
Work-up: Dilute with EtOAc, wash extensively with water (to remove DMF) and 5%
solution. -
Yield: Typically >90%. This ester is orthogonal to Fmoc (base labile) and tBu (acid labile), removable via Pd(0).
Protocol C: Coupling to the N-Terminus (The Difficult Step)
Coupling this acid to a growing peptide chain is the bottleneck. The C2-methyl group blocks the approach of the amine.
Recommended System: HATU / HOAt / DIEA Alternative: PyBrOP (for extremely hindered amines)
Procedure:
-
Activation: Dissolve N-Fmoc-acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Base: Add DIEA (6.0 eq). Stir for 2 minutes (pre-activation).
-
Caution: Do not pre-activate longer than 5 minutes. The active ester can rearrange or racemize (though less likely without
-H, O-acyl to N-acyl migration can occur).
-
-
Coupling: Add the resin-bound amine or free amine solution.
-
Conditions: Double coupling is mandatory .
-
Coupling 1: 2 hours at RT.
-
Coupling 2: 2 hours at 40°C (Microwave assistance recommended: 75°C for 5 mins if resin is stable).
-
Comparative Data: Ester Stability & Deprotection
The choice of C-terminal protection is critical. The following table summarizes the compatibility of ester protecting groups with the 2-methylmorpholine scaffold.
| Protection Group | Installation Method | Removal Condition | Compatibility with Scaffold |
| Methyl Ester | Saponification ( | POOR. Hydrolysis is extremely slow due to C2 sterics. Harsh base may degrade Fmoc. | |
| t-Butyl Ester | Isobutylene / | TFA / DCM | EXCELLENT. Removal is driven by carbocation stability, not nucleophilic attack. |
| Allyl Ester | Allyl-Br / | EXCELLENT. Fully orthogonal. Ideal for cyclic peptide synthesis. | |
| Benzyl Ester | Bn-Br / | GOOD. Standard solution phase group. |
Troubleshooting & Critical Control Points
Issue: Incomplete Coupling (Color Test Positive)
Due to the secondary amine at N4, the Kaiser test (ninhydrin) is often inconclusive or produces a weak color.
-
Solution: Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.
-
Remediation: If coupling fails after HATU, switch to PyBrOP or convert the acid to the Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small and highly reactive, often penetrating the steric shield better than bulky OBt esters.
Issue: Diketopiperazine (DKP) Formation
When the 2-methylmorpholine residue is at the dipeptide stage (e.g., Fmoc-AA-Morph-OMe), Fmoc removal can trigger rapid cyclization to form a DKP, cleaving the peptide from the resin.
-
Mechanism: The cis-conformation of the morpholine ring favors intramolecular attack.
-
Prevention: Use Trityl (Trt) protection for the backbone if possible, or perform the coupling of the next amino acid immediately with high concentration reagents.
Pathway Visualization: DKP Risk
Figure 2: Risk pathway for Diketopiperazine formation during deprotection.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[5][8] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.
-
Bachem Technical Guides. (2024). "Peptide Coupling Reagents and Additives."[8][9]
-
Merck/Sigma-Aldrich. (2024). "Solid Phase Peptide Synthesis (SPPS) Protocol."
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Coupling Protocols for 4-Benzyl-2-methylmorpholine-2-carboxylic Acid
Ticket ID: #STERIC-2-Me-MORPH Subject: Overcoming steric hindrance in quaternary amino acid coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic: Why This Reaction Fails
You are likely experiencing low conversion (<20%), rapid hydrolysis of the active ester, or significant epimerization. This is not a user error; it is a structural inevitability of your substrate.
The Antagonist: 4-benzyl-2-methylmorpholine-2-carboxylic acid contains a quaternary
-
Tetrasubstitution: The C2 position has no protons. The transition state for nucleophilic attack on the carbonyl is severely crowded by the adjacent methyl group and the ring methylene.
-
Ring Constraint: Unlike linear
-disubstituted amino acids (like Aib), the morpholine ring locks the steric bulk in a fixed orientation, blocking the "Bürgi-Dunitz" trajectory required for the incoming amine nucleophile. -
Electronic Deactivation: The inductive effect of the morpholine oxygen and the basic nitrogen (even if benzylated) can alter the electrophilicity of the carbonyl.
Standard Reagents (EDC/NHS, HOBt, PyBOP) will fail. They generate active esters (OBt/OSu) that are too bulky to be approached by a hindered amine. You need smaller, "hotter" leaving groups.
Decision Matrix: Select Your Protocol
Use this logic flow to determine the correct reagent for your specific coupling partner.
Caption: Decision tree for reagent selection based on amine steric bulk and protecting group sensitivity.
Protocol A: The "Gold Standard" (TCFH-NMI)
Best for: Highly hindered couplings, acid-sensitive substrates, preventing epimerization. Mechanism: Generates a highly reactive N-acyl imidazolium species in situ.
Reagents
-
Coupling Reagent: TCFH (tetramethylchloroformamidinium hexafluorophosphate)[1]
-
Base: NMI (N-methylimidazole) – Crucial: Do not substitute with DIPEA.
-
Solvent: Acetonitrile (MeCN) – Strictly required for the mechanism.
Step-by-Step Workflow
-
Preparation: Dissolve 4-benzyl-2-methylmorpholine-2-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous MeCN (0.1 M concentration).
-
Activation: Cool the solution to 0 °C. Add NMI (3.0 equiv) dropwise.
-
Initiation: Add TCFH (1.2 equiv) in one portion.
-
Reaction: Allow to warm to room temperature. Stir for 2–18 hours.
-
Visual Cue: The reaction often turns from a suspension to a clear orange/yellow solution.
-
-
Workup: Dilute with EtOAc. Wash with 10% citric acid (to remove NMI), sat. NaHCO₃, and brine.
-
Purification: Flash chromatography.
Why it works: TCFH reacts with NMI to form a Vilsmeier-type intermediate, which converts the carboxylic acid into an N-acyl imidazolium.[2] This species is electronically activated but sterically small, allowing the amine to attack.
Protocol B: The "Brute Force" Method (Ghosez’s Reagent)
Best for: Extremely unreactive amines (anilines, electron-deficient amines) where TCFH fails. Mechanism: Neutral formation of an Acid Chloride.[3]
Reagents
-
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Base: 2,4,6-Collidine (Sym-collidine).
Step-by-Step Workflow
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM at 0 °C. Add Ghosez's Reagent (1.2–1.5 equiv) dropwise.
-
Monitoring: Stir at room temperature for 1–2 hours.
-
QC Check: Take a 50 µL aliquot, quench with MeOH. Check LCMS for the methyl ester. If acid remains, add more Ghosez reagent.
-
-
Coupling: Once acid chloride formation is complete (confirmed by methyl ester aliquot), cool back to 0 °C.
-
Addition: Add the amine (1.2 equiv) followed by Collidine (2.5 equiv).
-
Reaction: Stir at room temperature overnight.
Why it works: Acid chlorides are the smallest possible activated electrophiles. Ghosez's reagent generates them without creating HCl gas (unlike Thionyl Chloride), protecting your N-benzyl group from dealkylation or salt formation.
Comparative Data: Reagent Performance
| Feature | TCFH / NMI | HATU / DIPEA | Ghosez (Acid Cl) | EDC / HOBt |
| Steric Tolerance | Excellent | Good | Superior | Poor |
| Epimerization Risk | Low | Moderate | High (if basic) | Low |
| Byproduct Removal | Water Soluble | Difficult (TMU) | Neutral | Urea (insoluble) |
| Moisture Sensitivity | High | Moderate | Extreme | Low |
| Recommended Use | Primary Choice | General Purpose | Last Resort | Do Not Use |
Troubleshooting & FAQs
Q: The reaction mixture turned black/tarry using Protocol B. A: This is likely amine decomposition due to localized exotherms.
-
Fix: Ensure the acid chloride formation is complete before adding the amine. Add the amine/base solution slowly at 0 °C or even -78 °C.
Q: I see the "Activated Ester" peak on LCMS, but no product. A: The activated intermediate (e.g., the O-At ester from HATU) is too bulky.
-
Fix: Switch to Protocol A (TCFH) . The N-acyl imidazolium is less bulky than the O-At ester. Alternatively, heat the reaction to 50 °C (if using TCFH, switch solvent to 1,4-dioxane/MeCN mix).
Q: My product is racemized (epimerized) at the C2 position. A: This occurs via oxazolone formation, promoted by strong bases or high activation.
-
Fix: Use Collidine or 2,6-Lutidine instead of DIPEA/TEA. These bases are non-nucleophilic and sterically hindered, preventing proton abstraction from the
-position (though difficult on a quaternary center, the mechanism can involve ring opening/closing). For TCFH, the NMI base (pKa ~7) is mild enough to prevent this.[2]
Q: Can I use DMF instead of MeCN for Protocol A? A: No. The formation of the N-acyl imidazolium is significantly slower and less stable in DMF. Acetonitrile is electronically privileged for this transformation.
Mechanism of Action: TCFH Activation
Caption: TCFH converts the hindered acid into a compact N-acyl imidazolium, enabling nucleophilic attack.
References
-
Beignet, J. et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.[4]
-
Ghosez, L. et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. -
Carpino, L. A. et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent. Journal of the American Chemical Society, 117(19), 5401–5402.
-
Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12029–12088.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. TCFH - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Benzyl-2-methylmorpholine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-benzyl-2-methylmorpholine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Overview of a Recommended Synthetic Strategy
The synthesis of 4-benzyl-2-methylmorpholine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A robust and common approach involves the N-benzylation of a suitable 2-methylmorpholine-2-carboxylic acid ester precursor, followed by saponification to yield the final carboxylic acid. This strategy is advantageous as it utilizes readily available starting materials and avoids harsh conditions that could compromise the morpholine ring integrity.
The general workflow is depicted below:
Caption: Recommended two-step synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Question 1: My N-benzylation step (Step 1) is resulting in a very low yield. TLC analysis shows mostly unreacted starting material. What's going wrong?
Answer: A low conversion rate in the N-benzylation step is a frequent issue that can typically be traced to one of four factors: the base, the solvent, the benzylating agent, or the temperature.
-
Insufficient Base Strength or Solubility: The secondary amine of the morpholine ester is not strongly nucleophilic. A base is required to deprotonate it, increasing its reactivity. Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness depends on the reaction medium. If it is not sufficiently strong or soluble, the reaction will be sluggish.
-
Solution: Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Alternatively, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the efficacy of bases like K₂CO₃ in a biphasic system or with low-solubility reagents.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for an Sₙ2 reaction like N-alkylation.
-
Solution: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the base while leaving the nucleophile (the amine) relatively free to react. Avoid protic solvents like ethanol or water, as they can solvate the amine, reducing its nucleophilicity.
-
-
Poor Leaving Group: The efficiency of the benzylating agent is dependent on its leaving group.
-
Solution: While benzyl chloride is often used due to cost, benzyl bromide is a more reactive alkylating agent because bromide is a better leaving group than chloride. If your reaction is slow, switching to benzyl bromide can significantly increase the reaction rate.
-
-
Reaction Temperature: Many alkylations require heat to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gently heating the mixture to 50-80°C can dramatically improve the yield. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
Question 2: I'm observing a significant amount of a polar, UV-active byproduct in my N-benzylation reaction that I suspect is a quaternary ammonium salt. How can I prevent this?
Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation. The desired product, a tertiary amine, is still nucleophilic and can react with a second molecule of the benzylating agent.
-
Stoichiometric Control: The most direct cause is an excess of the benzylating agent.
-
Solution: Use a precise stoichiometry. A slight excess (1.05 to 1.1 equivalents) of the benzylating agent is often sufficient. Avoid using a large excess. For more precise control, add the benzylating agent dropwise to the reaction mixture over a period of 30-60 minutes. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[2]
-
-
Reaction Conditions: Higher temperatures can sometimes promote over-alkylation.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to react for a longer time at a lower temperature than quickly at a high temperature.
-
Question 3: The final saponification step (Step 2) is incomplete, or I am concerned about racemization at the C2 position. What is the best way to hydrolyze the ester?
Answer: Ester hydrolysis to a carboxylic acid requires careful selection of conditions to ensure complete conversion without inducing unwanted side reactions.
-
Incomplete Hydrolysis: The ester group may be sterically hindered by the adjacent methyl group, making hydrolysis slow.
-
Solution: Lithium hydroxide (LiOH) is often the reagent of choice for saponification as it is a strong base with a small cation, which can minimize steric issues. Using a co-solvent system like tetrahydrofuran (THF) and water ensures that both the ester and the hydroxide are in the same phase, accelerating the reaction. If the reaction is still slow, gentle heating (e.g., to 40°C) can be applied.
-
-
Risk of Racemization: The α-proton at the C2 position is adjacent to a carbonyl group, making it acidic. Harsh basic conditions, especially at elevated temperatures, can lead to deprotonation and subsequent racemization.
-
Solution: Perform the saponification at or below room temperature (0°C to 25°C) to minimize the risk of epimerization. LiOH is generally considered milder than NaOH or KOH in this regard. After the reaction is complete (as monitored by TLC or LC-MS), the mixture should be immediately acidified with a dilute acid (e.g., 1M HCl) at a low temperature to protonate the carboxylate before it can racemize.
-
Question 4: I'm having difficulty purifying the final product. It streaks badly on silica gel, and I can't get it to crystallize. What are my options?
Answer: The final product is an amino acid, meaning it is zwitterionic at its isoelectric point. This property makes it highly polar and can complicate purification.
-
Chromatography Issues: Zwitterionic compounds often interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing or even irreversible binding.
-
Solution 1 (Modified Eluent): Add a small amount of a competitive acid and/or base to the eluent to suppress the ionic interactions. A common mobile phase for purifying amino acids is a gradient of methanol in dichloromethane (DCM) with 0.5-1% acetic acid or formic acid. The acid protonates the carboxylate, making the molecule overall cationic and better behaved on silica.
-
Solution 2 (Reverse-Phase Chromatography): If silica gel fails, reverse-phase (C18) chromatography is an excellent alternative for polar compounds. A typical eluent would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[3]
-
-
Crystallization/Isolation Challenges: The zwitterionic nature can lead to high solubility in polar solvents and difficulty in forming a crystal lattice.
-
Solution (Isoelectric Point Precipitation): The product will have its lowest water solubility at its isoelectric point (pI). After saponification and workup, dissolve the crude product in a minimal amount of dilute aqueous base (e.g., pH 10-11). Then, slowly add dilute aqueous acid (e.g., 1M HCl) with vigorous stirring. The product should precipitate out as a solid as the pH approaches its pI. This solid can then be collected by filtration and washed with cold water and then a non-polar solvent like ether or hexanes to remove organic impurities.[4]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Are there alternative synthetic routes to 4-benzyl-2-methylmorpholine-2-carboxylic acid? Yes, another common strategy is reductive amination. This would involve reacting a 2-methylmorpholine-2-carboxylic acid precursor with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method is often very clean and high-yielding for the formation of N-benzyl bonds.[2]
-
FAQ 2: How critical is the purity of the starting materials? Extremely critical. Impurities in the starting 2-methylmorpholine-2-carboxylic acid ester can lead to a host of side products that are difficult to remove. For instance, any primary amine impurities could compete in the N-benzylation step. Ensure the purity of all reagents, especially the starting amine and the benzylating agent, by NMR or GC-MS before beginning the synthesis.
-
FAQ 3: What are the best analytical techniques for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for monitoring the disappearance of starting material and the appearance of the product. For more quantitative analysis, especially for checking for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Final Product Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the structure and purity of the final compound. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. For chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) may be necessary to determine the enantiomeric or diastereomeric purity.
-
Data Summary and Recommended Conditions
| Step | Parameter | Recommended Reagent/Condition | Rationale & Notes |
| 1. N-Benzylation | Benzylating Agent | Benzyl Bromide (1.1 eq) | More reactive than benzyl chloride, leading to faster reaction times. |
| Base | K₂CO₃ (2-3 eq) or NaH (1.2 eq) | K₂CO₃ is easier to handle; NaH is for sluggish reactions (requires anhydrous solvent). | |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents that promote Sₙ2 reactions. | |
| Temperature | 25°C - 60°C | Start at room temperature and heat if necessary. Monitor for side products. | |
| 2. Saponification | Base | LiOH·H₂O (1.5 - 2.0 eq) | Efficient and less prone to causing racemization than NaOH/KOH. |
| Solvent System | THF / H₂O (e.g., 3:1 v/v) | Ensures homogeneity for both the ester and the aqueous base. | |
| Temperature | 0°C - 25°C | Minimizes the risk of racemization at the C2 position. | |
| Workup | Acidify with 1M HCl to pH ~5-6 | Acidification protonates the carboxylate to yield the final product. Adjusting to the pI can induce precipitation for isolation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-benzyl-2-methylmorpholine-2-carboxylate
-
To a stirred solution of ethyl 2-methylmorpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Benzyl-2-methylmorpholine-2-carboxylic acid
-
Dissolve the crude ethyl 4-benzyl-2-methylmorpholine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully acidify to pH ~5-6 by the dropwise addition of 1M HCl. A precipitate may form.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
If a precipitate formed during acidification, it can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or chromatography as described in the troubleshooting section.
Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
-
Kozlov, N. S., & Gusak, K. N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(1), 1-21. [Link][5]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link][3]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][6]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][7]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link][8]
-
Reddit User Discussion. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link][4]
-
Thorpe, K. L., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(8), 1098-1110. [Link][2]
-
Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6014. [Link][9]
-
Lee, H., et al. (2015). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 70(8), 585-590. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Resolution of Racemic 4-Benzyl-2-Methylmorpholine-2-Carboxylic Acid Enantiomers
Welcome to the technical support center for the resolution of racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of this compound's enantiomers. The principles and protocols discussed herein are grounded in established methodologies for the resolution of chiral carboxylic acids and morpholine derivatives.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the resolution of racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid, particularly when employing diastereomeric salt crystallization.
Issue 1: No Crystallization or Poor Yield of Diastereomeric Salt
Question: I've combined my racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid with the chiral resolving agent, but no crystals are forming, or the yield is very low. What should I do?
Answer:
This is a common challenge in diastereomeric salt resolution, which often stems from issues with supersaturation or solubility.[1][2] Here’s a systematic approach to troubleshoot this problem:
A. Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent System | The solubility of both diastereomeric salts might be too high in the chosen solvent, preventing the less soluble salt from precipitating. | 1. Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).[3][4] 2. Solvent/Anti-Solvent: Gradually add an "anti-solvent" (a solvent in which the salt is poorly soluble) to the solution to induce precipitation. 3. Reduce Solvent Volume: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts. |
| Sub-optimal Concentration | The solution may be too dilute for crystallization to occur. | Increase the initial concentration of the racemic acid and resolving agent. |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic mixture can significantly impact salt formation and crystallization.[2] | While a 1:1 molar ratio is a common starting point, explore using a 0.5 molar equivalent of the resolving agent to selectively precipitate one diastereomer.[1] |
| Temperature Effects | Crystallization is often temperature-dependent. | 1. Cooling: Slowly cool the solution. Avoid crash-cooling, as this can lead to the formation of small, impure crystals. 2. Temperature Cycling: In some cases, cycling the temperature can promote nucleation and crystal growth.[3] |
| Lack of Nucleation Sites | Crystallization requires a nucleation event to begin. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. 2. Seeding: If available, add a few seed crystals of the desired diastereomeric salt. |
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Acid
Question: After isolating and decomposing the diastereomeric salt, the resulting 4-benzyl-2-methylmorpholine-2-carboxylic acid has a low enantiomeric excess. How can I improve the purity?
Answer:
Achieving high enantiomeric excess is the primary goal of resolution. Low ee often indicates incomplete separation of the diastereomers.
A. Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of a Solid Solution | The two diastereomeric salts may have similar crystal lattice structures, allowing them to co-crystallize and form a solid solution.[3][5] This is a significant challenge that prevents effective purification by simple recrystallization.[3] | 1. Change the Resolving Agent: A structurally different chiral resolving agent will form diastereomers with different crystal packing and physical properties, potentially avoiding the formation of a solid solution.[3] 2. Solvent System Modification: The choice of solvent can influence crystal packing.[3] A thorough solvent screen is recommended. |
| Insufficient Recrystallizations | A single crystallization is rarely sufficient to achieve high purity. | Perform multiple recrystallizations of the diastereomeric salt. Monitor the enantiomeric excess of the liberated acid after each recrystallization to determine the optimal number of steps. |
| Entrapment of Mother Liquor | The more soluble diastereomer can be trapped in the crystal lattice of the less soluble one. | 1. Slow Cooling: Allow the crystals to form slowly to minimize inclusions. 2. Thorough Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Racemization During Salt Decomposition | The conditions used to liberate the free acid from the diastereomeric salt (e.g., strong acid or base, high temperatures) could be causing racemization. | Use the mildest possible conditions for salt decomposition. For example, use a dilute acid to liberate the carboxylic acid from a salt formed with a chiral amine. |
Issue 3: "Oiling Out" Instead of Crystallization
Question: When I try to crystallize the diastereomeric salt, it separates as an oil or a gum instead of solid crystals. What is happening?
Answer:
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solubility of the salt is exceeded before the conditions for crystallization are met.[3]
A. Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Solute Concentration | The concentration of the diastereomeric salt is too high, leading to phase separation as an oil. | Dilute the solution with more solvent and attempt to crystallize again by slow cooling or solvent evaporation. |
| Inappropriate Solvent | The solvent may not be suitable for crystallization of the specific diastereomeric salt. | Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can promote crystallization over oiling. |
| Rapid Temperature Change | Cooling the solution too quickly can induce oiling. | Ensure a slow and controlled cooling rate. Using an insulated bath can be beneficial. |
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral resolving agent for 4-benzyl-2-methylmorpholine-2-carboxylic acid?
A1: The selection of a chiral resolving agent is often an empirical process.[1] For a carboxylic acid like the target compound, chiral amines are the resolving agents of choice.[6][7] Commonly used and effective chiral bases include:
-
Brucine and Strychnine: These naturally occurring alkaloids are frequently used for resolving acidic compounds.[6][8]
-
(+)- and (-)-α-Phenylethylamine: These are synthetic and widely available chiral amines that form diastereomeric salts with chiral acids.[9]
-
Cinchona Alkaloids (e.g., Quinine, Quinidine): These have a proven track record in resolving a variety of racemic acids.[8]
It is advisable to screen a small panel of these resolving agents to identify the one that forms well-defined crystals with one of the diastereomers and has a significant solubility difference between the two diastereomeric salts.[9]
Q2: What is the general principle behind diastereomeric salt resolution?
A2: Enantiomers have identical physical properties, making them difficult to separate directly.[10] Diastereomeric salt resolution overcomes this by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[7] This creates a mixture of two diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.[2][10] Once the diastereomers are separated, the resolving agent is removed to yield the pure enantiomers of the original compound.[9]
Q3: Are there alternative methods to diastereomeric salt resolution?
A3: Yes, several other methods can be employed for enantiomeric resolution:
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate enantiomers.[8] It can be used for both analytical and preparative scale separations.
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[8][11] For a carboxylic acid, a lipase could be used to selectively esterify one enantiomer.
-
Asymmetric Synthesis: Instead of resolving a racemic mixture, it is often more efficient to synthesize the desired enantiomer directly using a chiral catalyst or auxiliary.[12]
III. Experimental Protocol: A General Approach
The following is a generalized protocol for the resolution of racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid via diastereomeric salt crystallization. This should be considered a starting point, and optimization will be necessary.
Step 1: Selection of Resolving Agent and Solvent
-
Small-Scale Screening: In separate small vials, dissolve a small amount of racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid in various solvents.
-
Add a solution of a chiral resolving agent (e.g., (+)-α-phenylethylamine) in the same solvent.
-
Observe for the formation of a precipitate. Note the solvent system that provides a crystalline solid.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve one equivalent of the racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid in a minimal amount of the chosen hot solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same hot solvent.[1]
-
Slowly add the hot resolving agent solution to the solution of the racemic acid with stirring.
-
Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
Step 3: Recrystallization of the Diastereomeric Salt
-
Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Allow the solution to cool slowly to induce recrystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Repeat this process until the optical rotation of the salt becomes constant.
Step 4: Liberation of the Enantiomerically Enriched Acid
-
Suspend the purified diastereomeric salt in water or a suitable organic solvent.
-
Add a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and deprotonate the chiral amine, thus breaking the salt.
-
Extract the liberated 4-benzyl-2-methylmorpholine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched product.
Step 5: Analysis of Enantiomeric Purity
-
Determine the enantiomeric excess (ee) of the resolved acid using chiral HPLC or by derivatizing it with a chiral agent (e.g., Mosher's acid) and analyzing by NMR.[8]
IV. Visualized Workflow and Logic
Caption: Workflow for the resolution of racemic 4-benzyl-2-methylmorpholine-2-carboxylic acid.
V. References
-
A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (n.d.). Retrieved from
-
Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing. (n.d.). Retrieved from
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution | ChemRxiv. (n.d.). Retrieved from
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Retrieved from
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved from
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from
-
dealing with solid solutions in diastereomeric salt resolution - Benchchem. (n.d.). Retrieved from
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Retrieved from
-
Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed. (2004, March 15). Retrieved from
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved from
-
Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem. (n.d.). Retrieved from
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved from
-
5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. (2024, February 15). Retrieved from
-
Resolution of the synthesized Amino Acid. (n.d.). Retrieved from
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2024, March 23). Retrieved from
-
(R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs - ResearchGate. (2025, August 6). Retrieved from
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Retrieved from
-
Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024, March 20). Retrieved from
-
5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2015, July 5). Retrieved from
-
4.6. Separating enantiomers | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from
-
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC. (2011, April 14). Retrieved from
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24). Retrieved from
-
Resolution (Separation) of Enantiomers - Chemistry Steps. (n.d.). Retrieved from
-
Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.). Retrieved from
-
Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by. (2025, June 8). Retrieved from
-
US4379941A - Resolution of racemic amino acids - Google Patents. (n.d.). Retrieved from
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved from
-
(PDF) Recent Developments in Optical Resolution - ResearchGate. (n.d.). Retrieved from
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Technical Support Center: Stereochemical Stability of Quaternary Carbons in Morpholine Carboxylic Acids
Document ID: TSC-MCQA-2026-01
Version: 1.0
For Internal and External Use
Introduction
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with morpholine carboxylic acids featuring a quaternary stereocenter at the α-position. The stereochemical integrity of this center is paramount for the biological activity and therapeutic efficacy of many pharmaceutical candidates. However, its stability can be compromised during various synthetic and purification steps, leading to racemization and the generation of difficult-to-separate diastereomers.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our goal is to equip you with the knowledge to not only prevent racemization but also to understand the underlying mechanisms, enabling you to develop robust and reliable synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for my α-quaternary morpholine carboxylic acid?
A: Racemization is the conversion of a single enantiomer (a chiral molecule) into an equal mixture of both enantiomers (a racemate).[1][2] For a therapeutic agent, only one enantiomer typically exhibits the desired biological activity. The other may be inactive or, in some cases, cause undesirable side effects. The formation of a racemic mixture, therefore, can significantly reduce the efficacy of your compound and introduce impurities that are challenging to remove.[1] The quaternary carbon, with its four different substituents, is the source of chirality in your molecule, and its inversion leads to the loss of stereochemical purity.
Q2: What is the primary mechanism that drives racemization at the α-quaternary carbon?
A: The most common mechanism for racemization at the α-carbon of a carboxylic acid is through the formation of a planar enol or enolate intermediate.[3][4][5][6][7] This process involves the removal of the acidic proton on the α-carbon. While quaternary carbons lack an α-proton, racemization can still occur if one of the substituents on the quaternary carbon is the carboxyl group itself. The key steps are:
-
Enolization: Under acidic or basic conditions, the carbonyl oxygen of the carboxylic acid can be protonated or the α-proton can be abstracted, respectively, to form an enol or enolate.[3][4][6][7]
-
Loss of Chirality: The formation of the C=C double bond in the enol or enolate intermediate results in a planar geometry at the original stereocenter.[6][7]
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a mixture of both enantiomers.[6][7]
Q3: Which experimental conditions are most likely to induce racemization?
A: Several factors can promote racemization. Being aware of these can help you proactively design your experiments to maintain stereochemical integrity.
-
pH: Both strongly acidic and strongly basic conditions can catalyze enolization and subsequent racemization.[3][4][5][8][9] Basic conditions, in particular, are known to increase the rate of racemization for amino acids.[8][9]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for racemization to occur and can significantly accelerate the process.[1][10]
-
Choice of Base: Strong, non-sterically hindered bases can readily deprotonate the α-carbon, increasing the rate of racemization.[1][2][11]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition state for enolization and thus affect the rate of racemization.[1]
-
Activation of the Carboxylic Acid: During coupling reactions (e.g., amide bond formation), the activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction, increasing the risk of racemization.[2][12]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving racemization issues during specific experimental stages.
Guide 1: Racemization Observed During a Base-Mediated Reaction
Scenario: You are performing a reaction that requires basic conditions (e.g., deprotection, alkylation) and your chiral HPLC analysis shows a loss of enantiomeric excess (ee).
Troubleshooting Workflow
Caption: Troubleshooting workflow for base-mediated racemization.
Detailed Corrective Actions:
| Issue | Recommended Action | Rationale |
| Use of Strong Bases | Replace strong bases like DBU or DIPEA with weaker, sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][11] | Sterically bulky bases have more difficulty accessing the α-proton, thus reducing the rate of enolate formation. Weaker bases are less likely to promote deprotonation. |
| Elevated Temperature | Conduct the reaction at the lowest feasible temperature. If the reaction is sluggish at lower temperatures, a more potent but still sterically hindered base might be necessary. | Lowering the temperature reduces the available thermal energy, slowing down the rate of racemization, which often has a higher activation energy than the desired reaction.[1] |
| Prolonged Reaction Time | Monitor the reaction progress diligently using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Minimizing the exposure time to conditions that can cause racemization will help preserve the stereochemical integrity of your product. |
Guide 2: Racemization During Carboxylic Acid Activation and Coupling
Scenario: You are performing a peptide coupling or a similar reaction involving the activation of the morpholine carboxylic acid, and you observe epimerization at the quaternary center.
Troubleshooting Workflow
Caption: Troubleshooting workflow for coupling-induced racemization.
Detailed Corrective Actions:
| Issue | Recommended Action | Rationale |
| Inappropriate Coupling Reagents | Use carbodiimide reagents (e.g., DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[11][12] | These additives form active esters that are more reactive towards the amine and less prone to forming the oxazolone intermediate that leads to racemization. |
| Prolonged Activation Time | Minimize the pre-activation time of the carboxylic acid before adding the amine component. Ideally, add the coupling reagent to a mixture of the acid and the amine.[11] | The activated carboxylic acid is highly susceptible to racemization. Reducing its lifetime before it can react with the amine minimizes the opportunity for epimerization. |
| Base Selection for Coupling | If a base is required, opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[2][11] | The base can facilitate the formation of the oxazolone intermediate. A less basic and more hindered base will reduce the rate of this side reaction. |
Guide 3: Racemization During Purification
Scenario: Your reaction mixture shows high enantiomeric excess, but after purification by chromatography, the isolated product has a lower ee.
Troubleshooting Workflow
Caption: Troubleshooting workflow for purification-induced racemization.
Detailed Corrective Actions:
| Issue | Recommended Action | Rationale |
| Acidic Stationary Phase | Standard silica gel is acidic and can catalyze racemization. Consider using neutralized silica gel or an alternative like basic alumina or reversed-phase (C18) silica. | Eliminating the acidic environment on the stationary phase removes a potential catalyst for enolization. |
| Basic Eluent | If your compound is basic and requires a basic modifier in the eluent for good peak shape, use a minimal amount of a volatile base like triethylamine. Avoid strong, non-volatile bases. | While basic conditions can cause racemization, a small amount of a weak, volatile base is often a necessary compromise for effective purification and can be easily removed during solvent evaporation. |
| Prolonged Exposure | Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible. | The longer the compound is in contact with the stationary phase and eluent, the greater the opportunity for on-column racemization. |
Experimental Protocols
Protocol 1: Chiral Stability Test
This protocol helps determine the stability of your compound under various pH conditions.
-
Prepare Stock Solution: Dissolve a small amount of your enantiomerically pure morpholine carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Set up Test Conditions: Aliquot the stock solution into several vials. To each vial, add a different buffered solution covering a range of pH values (e.g., pH 2, 4, 7, 9, 11).
-
Incubation: Gently agitate the vials at room temperature and at an elevated temperature (e.g., 40°C).
-
Time Points: At various time points (e.g., 1h, 4h, 8h, 24h), take a sample from each vial.
-
Analysis: Quench any reaction by neutralizing the sample if necessary, then analyze the enantiomeric excess (ee) by chiral HPLC.
-
Data Interpretation: Plot the ee versus time for each pH and temperature condition. This will reveal the conditions under which your compound is least stable.
Protocol 2: Optimized Coupling to Minimize Racemization
This protocol provides a starting point for coupling your morpholine carboxylic acid while minimizing epimerization.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the morpholine carboxylic acid (1.0 eq.) and the amine component (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Additive Introduction: Add the racemization suppressor, such as Oxyma (1.2 eq.), to the solution and stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Initiation of Coupling: Slowly add the coupling agent, for example, Diisopropylcarbodiimide (DIC) (1.2 eq.), to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and extraction protocol.
-
Analysis: Analyze the crude and purified product for enantiomeric purity using a validated chiral HPLC method.
References
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2025). Geochimica et Cosmochimica Acta.
-
Kinetics of racemization of amino acids as a function of pH. (1984). Journal of the American Chemical Society. [Link]
- Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Enantiomer.
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules. [Link]
- Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2011). Northern Arizona University.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. (1999). The Journal of Nutrition. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2022). MDPI. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation. [Link]
-
Reactions at the α-Carbon. Michigan State University Chemistry. [Link]
-
Carboxylic Derivatives - Reactions at the Alpha-Carbon. (2023). Chemistry LibreTexts. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. [Link]
-
Racemization of Carbonyl Compounds. (2016). AK Lectures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. creation.com [creation.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.nau.edu [experts.nau.edu]
- 10. Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Purification of 4-Benzyl-2-methylmorpholine-2-carboxylic Acid Hydrochloride
Welcome to the technical support center for the purification of 4-benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions for obtaining this compound with high purity.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section covers the fundamental properties of 4-benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride and outlines general purification principles. Understanding the molecule's characteristics is the first step to designing a successful purification strategy.
Q1: What are the key structural features of 4-benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride that influence its purification?
A1: The purification strategy is dictated by three key features:
-
Polarity and Ionic Nature: As a hydrochloride salt, the molecule is highly polar and possesses a positive charge on the morpholine nitrogen. This increases its solubility in polar solvents (like water and alcohols) and can make it challenging to handle with traditional normal-phase silica gel chromatography.
-
Basicity: The tertiary amine of the morpholine ring (pKa ~8-9, typical for morpholines) is basic.[1] In its free-base form, this site can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape and recovery.
-
Chirality: The molecule possesses a stereocenter at the C2 position. Purification may involve either isolating the racemic mixture or separating the individual enantiomers, which requires specialized chiral resolution techniques.
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques, depending on the scale and desired purity, are:
-
Recrystallization: Ideal for large-scale purification and for removing minor impurities, provided a suitable solvent system can be identified.
-
Column Chromatography: Versatile for separating the target compound from a wide range of impurities. Different modes (normal-phase, reversed-phase, ion-exchange) can be employed.
-
Chiral Resolution: Necessary for separating the enantiomers. This is typically achieved by converting the racemate into a mixture of diastereomers, which can then be separated by standard techniques like chromatography or recrystallization.[2][3][4]
Q3: What are the likely impurities I might encounter?
A3: Impurities can originate from starting materials, by-products, or degradation.[5] Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
By-products from side reactions during the formation of the morpholine ring.
-
Diastereomers if the synthesis is not stereospecific.
-
Residual solvents from the reaction or previous purification steps.
Part 2: Troubleshooting Guide & Detailed Protocols
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Q4: I'm trying to recrystallize the hydrochloride salt, but it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent.
Causality: The high polarity of the hydrochloride salt can lead to very high solubility in protic polar solvents like methanol or ethanol, making controlled crystallization difficult.
Solutions:
-
Slow Down Cooling: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes oiling.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., methanol, water) and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol, acetonitrile, or ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny seed crystal from a previous successful batch.
| Solvent System | Type | Boiling Point (°C) | Rationale |
| Isopropanol (IPA) / Water | Co-solvent | 82-100 | Good for polar salts. Dissolve in minimal hot water/IPA, then cool. |
| Ethanol (EtOH) | Single | 78 | A common choice for recrystallizing amine hydrochloride salts.[6] |
| Methanol (MeOH) / MTBE | Anti-solvent | 55-65 | Dissolve in hot MeOH, add MTBE as anti-solvent. Lower boiling point can help prevent oiling. |
| Acetonitrile (MeCN) | Single | 82 | Can be effective for moderately polar compounds. |
Column Chromatography Challenges
Q5: My compound is streaking badly and giving poor recovery on a standard silica gel column. How can I fix this?
A5: This is a classic problem when purifying basic compounds on acidic silica gel. The protonated amine of your hydrochloride salt (or any free base present in equilibrium) strongly and sometimes irreversibly adsorbs to the acidic silanol (Si-OH) groups on the silica surface, resulting in severe tailing (streaking) and loss of material.[7]
Solutions:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic competitor to your mobile phase to neutralize the acidic sites on the silica.
-
Switch to a Different Stationary Phase: If modifiers are not effective or are undesirable for downstream applications, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.
-
Amine-Functionalized Silica: These columns have a basic surface, which repels basic compounds and often provides excellent peak shape without mobile phase additives.[9]
-
-
Use Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18 or C8) chromatography is an excellent option.
-
Protocol: Use a mobile phase of water and methanol or acetonitrile. To ensure good peak shape for the carboxylic acid and amine, it is crucial to control the pH. Using a buffer, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), will ensure the carboxylic acid is protonated and the amine is protonated, often leading to sharp peaks.
-
This diagram helps in selecting the appropriate purification method based on the starting material's purity and the final goal.
Caption: Purification strategy decision tree.
Chiral Resolution
Q6: I need to separate the enantiomers. What is the most reliable method?
A6: For carboxylic acids, a robust and widely used method is derivatization with a chiral alcohol to form diastereomeric esters.[3][4] These diastereomers have different physical properties and can be separated using standard silica gel chromatography. A subsequent hydrolysis or deprotection step regenerates the enantiomerically pure carboxylic acid. L-(-)-menthol is an effective and commercially available chiral auxiliary for this purpose.[2]
This workflow outlines the key steps for resolving the racemic acid.
Caption: Workflow for chiral resolution.
Protocol: Chiral Resolution
-
Free Base Formation: Dissolve the racemic hydrochloride salt in water and adjust the pH to ~8-9 with a mild base like sodium bicarbonate. Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over sodium sulfate and concentrate.
-
Esterification: Dissolve the free base in a suitable solvent (e.g., dichloromethane). Add L-(-)-menthol (1.0 eq.), a coupling agent like DCC (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.). Stir at room temperature until the reaction is complete (monitor by TLC or LCMS).[2] Work up the reaction to remove the urea byproduct and excess reagents.
-
Separation: Purify the resulting diastereomeric ester mixture by flash column chromatography on silica gel, typically using a non-polar solvent system like hexane/ethyl acetate. The two diastereomers should have different Rf values.
-
Hydrolysis: Separately treat each purified diastereomer with a base such as lithium hydroxide in a mixture of THF and water to cleave the ester bond.
-
Isolation: After hydrolysis, acidify the aqueous layer with dilute HCl to pH ~2-3 and extract the enantiomerically pure carboxylic acid. To obtain the final hydrochloride salt, you can bubble HCl gas through a solution of the free acid in a suitable solvent like ether or isopropanol.
References
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
Supporting Information for related chemical structures. [Source Not Specified]. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Ghosh et al., A review on pharmaceutical impurities and their importance. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
(R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
4-Benzylmorpholine-2-carboxylic acid. PubChem. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- Method for preparing morpholine derivative.
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
solubility issues of 4-benzyl-2-methylmorpholine-2-carboxylic acid in water
[1]
Status: Active | Topic: Solubility & Handling | CAS (HCl Salt): 1361112-36-8[1]
Part 1: The Diagnostic (The "Why")
If you are struggling to dissolve this compound, you are likely fighting two opposing forces: Zwitterionic Lattice Energy and Hydrophobic Shielding .[1]
-
The Zwitterionic Trap: At neutral pH (approx. pH 4.5–7.5), this molecule exists as a zwitterion. The carboxylic acid at C2 is deprotonated (
), and the morpholine nitrogen is protonated ( ). These internal charges create a strong crystal lattice (high melting point, low water solubility) while effectively canceling out the molecule's net charge, preventing hydration by water molecules. -
The Hydrophobic Handle: The 4-benzyl group and the 2-methyl group add significant lipophilicity.[1] Even if you break the lattice, the benzyl group repels water. The 2-methyl group creates steric bulk around the polar carboxylic acid, hindering rapid solvation.
Key Characteristic: This compound exhibits a "U-shaped" solubility curve.[1] It is soluble at low pH (cationic) and high pH (anionic) but virtually insoluble at its isoelectric point (pI).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I added water, but the powder just floats or clumps. It won't dissolve even with vortexing."
Diagnosis: You are likely working with the free amino acid (zwitterion) at a pH near its isoelectric point (pI ~5–6).[1] The hydrophobic benzyl group is causing the powder to reject water (wetting issue). Solution:
-
Do not heat it extensively; this can cause degradation (decarboxylation).[1]
-
Action: Adjust the pH away from the pI.
Issue 2: "I neutralized my reaction mixture, and the product oiled out instead of crystallizing."
Diagnosis: The 2-methyl group introduces steric hindrance that disrupts efficient crystal packing.[1] When you neutralize a salt form to the free base (zwitterion) in water, the compound precipitates. However, due to the benzyl group's lipophilicity and the methyl group's bulk, it creates a "sticky" amorphous oil/gum rather than a clean crystal. Solution:
-
Avoid water-only neutralization. [1]
-
Action: Perform the neutralization in the presence of a co-solvent like Methanol (MeOH) or Ethanol (EtOH).[1]
-
Dissolve the salt in minimal water.
-
Add MeOH (approx. 5:1 ratio MeOH:Water).
-
Neutralize slowly.[1] The presence of alcohol keeps the "oil" in solution longer, allowing organized nucleation.
-
Cool slowly to 4°C to induce crystallization.
-
Issue 3: "I need a neutral pH stock solution for a cell-based assay."
Diagnosis: You cannot have a high concentration of this compound in pure water at pH 7.[1]4. It will precipitate.[1] Solution:
-
Action: Use a DMSO "spike" method.[1]
-
Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 100 mM).
-
Dilute this stock into your culture medium.[1] Ensure the final DMSO concentration is <0.5% (or your assay's tolerance limit).
-
Note: If the final concentration is high (>100 µM), it may still crash out in the media. Monitor for turbidity.
-
Part 3: Step-by-Step Solubilization Protocols
Protocol A: Preparation of 50 mM Stock (Acidic/Stable)
Recommended for chemical synthesis or storage.[1]
-
Weighing: Weigh 23.5 mg of the free acid (MW ~235.28 g/mol ).[1]
-
Solvent: Add 1.8 mL of HPLC-grade water. Result: Suspension.
-
Acidification: Slowly add 200 µL of 1.0 M HCl (approx. 2 equivalents).
-
Verification: Check pH. It should be < 2.0. Filter through a 0.22 µm PVDF filter if used for HPLC.[1]
Protocol B: Preparation of Sodium Salt (Basic)
Recommended for reactions requiring nucleophilic amine.[1]
-
Weighing: Weigh 23.5 mg of the free acid.
-
Titration: Add 2.0 mL of 0.1 M NaOH (1 equivalent).
-
Sonication: Sonicate for 5–10 minutes at ambient temperature.
Part 4: Visual Logic & Workflows
Diagram 1: The Solubility Landscape
This diagram illustrates the "U-Shaped" solubility curve dependent on pH.
Caption: The compound is soluble only when charged (cationic or anionic). At the isoelectric point (zwitterion), lattice energy and hydrophobicity dominate, causing precipitation.
Diagram 2: Solubilization Decision Tree
Follow this logic to choose the correct solvent system for your application.
Caption: Workflow for selecting the optimal solubilization strategy based on experimental intent.
References
-
PubChem. 4-Benzylmorpholine-2-carboxylic acid (Compound Summary).[1][3] National Library of Medicine.[1] Accessed February 21, 2026. [Link][1]
-
Master Organic Chemistry. The pKa Table Is Your Friend (Amino Acid Solubility).[1] Accessed February 21, 2026. [Link]
-
Google Patents. US7294623B2 - Benzyl morpholine derivatives.[1] (Describes synthesis and salt formation of related morpholine intermediates). Accessed February 21, 2026.
optimizing hydrogenation of benzyl group in morpholine derivatives
Technical Support Center: Optimizing Hydrogenolysis of N-Benzyl Morpholine Derivatives
-
Current Status: Online
-
Support Tier: Level 3 (Senior Application Scientist)
-
Ticket ID: MORPH-H2-OPT
Executive Summary
Welcome to the Catalytic Hydrogenation Technical Support Center. You are likely encountering difficulties with the deprotection of N-benzyl morpholine derivatives . Unlike simple benzyl ethers (O-Bn), N-benzyl groups on morpholine scaffolds present unique challenges due to the basicity of the nitrogen atom and the steric environment of the heterocycle.
This guide moves beyond basic textbook procedures to address the three most common failure modes in this specific chemistry:
-
Catalyst Poisoning: The reaction stalls at 50-80% conversion.
-
N-Alkylation: Formation of N-methyl/ethyl byproducts in alcoholic solvents.
-
Inertness: The substrate refuses to react due to steric hindrance.
Module 1: Mechanism & Catalyst Selection
The Core Problem: Amine Poisoning In morpholine derivatives, the nitrogen atom has a lone pair that acts as a Lewis base. As the reaction proceeds, the product (a secondary amine) competes with the benzyl group for active sites on the Palladium surface. If the amine binds too tightly, it "poisons" the catalyst, halting the reaction.
Visualizing the Poisoning Mechanism
Figure 1: The mechanism of catalyst poisoning by amine products and its resolution via protonation.[1]
Catalyst Comparison Table
| Catalyst | Type | Best Use Case | Morpholine Specifics |
| Pd/C (10%) | Standard | General deprotection.[2] | Works for unhindered morpholines. Prone to poisoning if no acid is used. |
| Pd(OH)₂/C | Pearlman's | Difficult/Hindered substrates. | Recommended. The hydrated oxide surface retains water, aiding in hydrogen transfer. Higher activity. |
| Raney Ni | Skeletal Ni | Sulfur-containing substrates. | Rarely used for simple N-debenzylation due to high pressure requirements (>50 bar). |
Module 2: Troubleshooting & Optimization Protocols
Issue A: The Reaction Stalls (Incomplete Conversion)
Symptoms: LCMS shows 30% starting material remaining after 24 hours. Adding more catalyst doesn't help.
Root Cause: The morpholine product is poisoning the catalyst surface. The Fix: Acidic Protonation. You must convert the free amine into an ammonium salt. This removes the lone pair's ability to bind to the Pd surface.
Protocol 1: Acid-Promoted Hydrogenolysis
-
Solvent: Methanol or Ethanol (degassed).[2]
-
Additive: Add 1.1 to 2.0 equivalents of HCl (1M in ether/dioxane) or Acetic Acid .
-
Note: Acetic acid is milder; HCl is more effective but may precipitate the product if the solvent is not polar enough.
-
-
Catalyst: 10 wt% loading of 20% Pd(OH)₂/C (Pearlman’s Catalyst) .
-
Pressure: 1–3 atm (Balloon to low pressure shaker).
-
Temperature: 25°C – 40°C.
Expert Tip: If using HCl, ensure your product is soluble in the alcoholic solvent as the hydrochloride salt. If it precipitates, it may coat the catalyst. In that case, switch to Acetic Acid or a MeOH/Water mixture.
Issue B: N-Alkylation Side Reactions
Symptoms: You observe an M+14 (Methyl) or M+28 (Ethyl) peak in the mass spectrum.
Root Cause: In alcoholic solvents, the oxidized solvent (aldehyde) reacts with the deprotected morpholine to form an imine, which is then reduced (Reductive Amination). The Fix: Change Solvent or Catalyst.
-
Option 1 (Solvent Switch): Use Trifluoroethanol (TFE) or Ethyl Acetate/Acetic Acid . TFE is non-nucleophilic and stabilizes the transition state.
-
Option 2 (Catalyst Switch): Pd(OH)₂/C is less prone to causing N-alkylation than standard Pd/C in methanol.
Issue C: Steric Hindrance (No Reaction)
Symptoms: Starting material is recovered unchanged.
The Fix: Transfer Hydrogenation.
Sometimes molecular hydrogen (
Protocol 2: Ammonium Formate Transfer Hydrogenation
-
Ratio: Substrate (1 equiv) : Ammonium Formate (5–10 equiv) : 10% Pd/C (50 wt% of substrate mass).
-
Solvent: Dry Methanol (0.1 M concentration).
-
Procedure:
-
Why it works: Decomposing ammonium formate releases active hydrogen and ammonia/CO₂ on the catalyst surface, creating a high local concentration of
.
Module 3: Diagnostic Decision Tree
Use this flowchart to determine your next experimental move.
Figure 2: Step-by-step troubleshooting logic for stalled hydrogenation reactions.
Module 4: Safety & Handling (Critical)
Risk: Palladium catalysts are pyrophoric .[2][6] They will ignite spontaneously if dried and exposed to air in the presence of solvent vapors (especially Methanol).
Mandatory Safety Protocol:
-
Wet the Catalyst: Always use "50% water wet" commercial catalyst if possible. If using dry powder, pre-wet it with a small amount of water or toluene under an inert atmosphere before adding the reaction solvent.
-
Inert Blanket: Perform all additions under a flow of Nitrogen or Argon.[2]
-
Filtration:
-
When filtering off the catalyst (using Celite), never let the filter cake run dry .[2]
-
Keep the cake wet with water or solvent.
-
Immediately submerge the used filter cake in a water-filled waste container.
-
References
-
Mechanism of Amine Poisoning
- Pearlman's Catalyst (Pd(OH)₂/C)
-
Transfer Hydrogenation Protocol
-
Title: Rapid Debenzylation of N-Benzylamino Derivatives to Amino-Derivatives Using Ammonium Formate.
- Source: Synthetic Communic
-
URL:[Link]
-
-
Safety Handling of Pd/C
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Troubleshooting the Esterification of Sterically Hindered Morpholine Acids
Welcome to the technical support center for the esterification of sterically hindered morpholine acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific and often complex reaction. Morpholine derivatives are significant pharmacophores, and their successful modification is crucial for advancing many therapeutic programs.[1][2] The inherent steric hindrance around the carboxylic acid group in many morpholine-based substrates can make standard esterification protocols inefficient, leading to low yields and difficult purifications.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the esterification of sterically hindered morpholine acids. Each issue is followed by a discussion of probable causes and actionable solutions.
Issue 1: Low to No Ester Formation with Standard Methods (e.g., Fischer Esterification)
You've attempted to esterify your sterically hindered morpholine acid using a simple acid catalyst like H₂SO₄ with an excess of alcohol, but you observe minimal to no product formation, even after prolonged reaction times and heating.
-
Probable Cause: The Fischer-Speier esterification is a reversible, acid-catalyzed reaction that is highly sensitive to steric hindrance.[3][4] The bulky morpholine ring and any adjacent substituents impede the approach of the alcohol nucleophile to the protonated carbonyl carbon. Furthermore, the conditions required can be harsh, potentially leading to decomposition of sensitive substrates.[3][5]
-
Solutions:
-
Switch to a Milder, More Powerful Activation Method: For sterically hindered substrates, methods that activate the carboxylic acid to form a more reactive intermediate are generally more successful. The Steglich esterification is a widely used and effective alternative.[6][7][8] This reaction utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[6][7][9]
-
Employ a More Reactive Acylating Agent: If direct esterification fails, consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride, in a separate step. However, this can be a harsh method. A more nuanced approach is to use a mixed anhydride method like the Yamaguchi esterification .[10][11]
-
Issue 2: Stalled Reaction or Low Yields with Carbodiimide Coupling Agents (Steglich Esterification)
You've moved to a Steglich esterification using DCC or EDC and DMAP, but the reaction is sluggish, incomplete, or gives a low yield of the desired ester.
-
Probable Cause 1: Insufficient Activation of the Carboxylic Acid. The formation of the O-acylisourea intermediate from the reaction of the carboxylic acid and the carbodiimide is a critical first step.[7] If this intermediate does not form efficiently, the subsequent steps cannot proceed.
-
Solution 1: Optimize Reagent Stoichiometry and Order of Addition.
-
Ensure all reagents are anhydrous. Water can consume the carbodiimide and hydrolyze the activated intermediates.
-
Use a slight excess (1.1-1.5 equivalents) of the carbodiimide and the alcohol.
-
The order of addition can be crucial. Generally, the carboxylic acid, alcohol, and DMAP are dissolved in an appropriate solvent (e.g., DCM) before the carbodiimide is added.
-
-
Probable Cause 2: The Role of DMAP is Critical and Sometimes Insufficient. DMAP acts as a potent acyl transfer catalyst.[7][12] It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[9] For very hindered systems, the rate of this transfer may still be slow.
-
Solution 2: Increase the amount of DMAP. While typically used in catalytic amounts (5-10 mol%), for particularly challenging esterifications, using a stoichiometric amount of DMAP can significantly accelerate the reaction.[10]
-
Probable Cause 3: Formation of N-acylurea byproduct. A common side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[7] This side reaction is more prevalent when the nucleophile (the alcohol) is sterically hindered and reacts slowly.
-
Solution 3: Consider More Potent Activating Agents. If optimizing the Steglich conditions is insufficient, moving to a more powerful coupling reagent system is warranted. Uronium or phosphonium-based reagents, such as HATU, HBTU, or PyBOP, are often more effective for hindered couplings as they form highly reactive activated esters.[13][14]
Issue 3: Difficulty in Removing Byproducts
Your reaction appears to have worked, but you are struggling to isolate your pure ester from the reaction byproducts, such as dicyclohexylurea (DCU) or triphenylphosphine oxide (TPPO).
-
Probable Cause: Certain esterification methods generate byproducts with challenging physical properties. DCU, from DCC, is notoriously difficult to remove completely due to its partial solubility in many organic solvents.[7] TPPO, a byproduct of the Mitsunobu reaction, can also be problematic.[15]
-
Solutions:
-
For DCU removal:
-
Filtration: The majority of DCU will precipitate from solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration. Chilling the reaction mixture can enhance precipitation.
-
Solvent Selection: If DCU remains, changing the solvent system for chromatography can help. For example, a hexanes/ethyl acetate gradient may effectively separate the ester from the more polar DCU.
-
Alternative Carbodiimide: Use EDC instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6]
-
-
For TPPO removal:
-
Chromatography: Careful column chromatography is the most common method.
-
Precipitation: In some cases, adding a non-polar solvent like hexanes or diethyl ether to the crude reaction mixture can precipitate the TPPO.
-
Alternative Reagents: Consider newer Mitsunobu reagents with modified phosphines that lead to more easily removable byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most robust methods for esterifying sterically hindered morpholine acids?
A1: For highly challenging substrates, the Yamaguchi esterification and the Mitsunobu reaction are often the most reliable choices.
-
Yamaguchi Esterification: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[10][11][16] It is particularly effective for the synthesis of highly functionalized and sterically demanding esters.[11][17]
-
Mitsunobu Reaction: While often used for inverting the stereochemistry of alcohols, the Mitsunobu reaction is also an excellent method for esterification under mild, neutral conditions.[18][19] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[18] This method can be problematic for sterically hindered alcohols, but modifications exist to improve yields.[15]
Q2: When should I choose the Yamaguchi esterification over a high-potency coupling reagent like HATU?
A2: The choice often comes down to the specific substrates and experimental context. The Yamaguchi esterification is particularly well-suited for macrolactonization and when both the acid and alcohol are sterically hindered.[11][16] HATU and other uronium/phosphonium reagents are excellent for peptide couplings and can be very effective for intermolecular esterifications as well. If one method gives a low yield, it is often worth trying the other.
Q3: Can I use microwave irradiation to accelerate these reactions?
A3: Yes, microwave-assisted synthesis can be a powerful tool to accelerate slow coupling reactions, including those involving sterically hindered substrates.[13] It can significantly reduce reaction times from hours to minutes. However, careful optimization of temperature and time is necessary to avoid decomposition.
Q4: Are there any "greener" or more sustainable options for these challenging esterifications?
A4: There is growing interest in developing more environmentally friendly esterification protocols. Some research has focused on using more benign solvents and reagents. For instance, studies have explored replacing hazardous solvents like DCM and DMF in Steglich-type reactions.[3][5] Additionally, catalytic methods using metal complexes or organocatalysts that can be recycled are being developed.[20][21]
Data Presentation: Comparison of Esterification Methods
The following table provides a comparative overview of common methods for the esterification of sterically hindered acids.
| Method | Activating Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Strong Acid (e.g., H₂SO₄) | High temp, excess alcohol | Simple, inexpensive reagents | Ineffective for hindered substrates, harsh conditions[3][4] |
| Steglich | DCC or EDC, DMAP (catalytic) | Room temp, anhydrous solvent | Mild conditions, good for many hindered substrates[6][7] | N-acylurea formation, DCU byproduct can be difficult to remove[7] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP (stoichiometric) | Room temp, anhydrous solvent | Highly effective for very hindered substrates, good for macrolactonization[10][11][16] | Requires a stoichiometric amount of DMAP, Yamaguchi reagent is a lachrymator |
| Mitsunobu | PPh₃, DEAD or DIAD | 0°C to room temp, anhydrous solvent | Very mild, neutral conditions, stereochemical inversion of alcohol[18][19] | TPPO byproduct can be difficult to remove, can fail with very hindered alcohols[15][22] |
| Uronium/Phosphonium | HATU, HBTU, PyBOP, etc. | Room temp, anhydrous solvent, base (e.g., DIPEA) | High reactivity, fast reactions, effective for very hindered systems[13][14] | Reagents can be expensive, potential for side reactions |
Experimental Protocols
Protocol 1: Steglich Esterification of a Sterically Hindered Morpholine Acid using EDC
This protocol is a good starting point for moderately hindered systems.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered morpholine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography.
Protocol 2: Yamaguchi Esterification for Highly Hindered Substrates
This two-step, one-pot procedure is highly effective for challenging esterifications.[10][11]
-
Anhydride Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered morpholine carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (Et₃N) (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise and stir the resulting mixture for 2 hours at room temperature.
-
-
Esterification:
-
In a separate flask, dissolve the alcohol (1.5 eq) and a stoichiometric amount of DMAP (3.0 eq) in anhydrous toluene.
-
Add the solution from the second flask to the mixed anhydride solution from the first flask via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
References
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
- Scriven, E. F. V., & Murugan, R. (2008). 4-Dialkylaminopyridines. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Fiveable. (2025, September 15). Steglich Esterification Definition. Organic Chemistry Key Term. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. [Link]
-
Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Hossain, M. I., et al. (2025, December 15). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
-
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]
-
NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive. [Link]
-
Sherwood, J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5883-5893. [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Sherwood, J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5883-5893. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Butts, C. P., & Jones, C. D. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10137–10156. [Link]
-
Kaur, N., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]
-
Kumar, R., & Kumar, S. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 6(32), 21155–21163. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Kaur, N., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587. [Link]
-
Gladysz, J. A., & Curran, D. P. (2002). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Organic Letters, 4(21), 3599–3602. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. [Link]
- Roussel-Uclaf. (1980). Process for the activation of carboxylic acids. U.S.
-
Johansson, M. J., et al. (2019). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis, 9(7), 6246–6254. [Link]
-
Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Kumar, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Research in Pharmaceutical Sciences, 13(2), 2218-2226. [Link]
-
Katritzky, A. R., et al. (2001). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. The Journal of Organic Chemistry, 66(16), 5606–5610. [Link]
-
Smith, A. M., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Sources
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- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
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- 9. nbinno.com [nbinno.com]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 12. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. researchgate.net [researchgate.net]
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- 22. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Structural Elucidation of 4-Benzyl-2-Methylmorpholine-2-Carboxylic Acid
A Comparative NMR Analysis Guide for Drug Discovery Applications
Executive Summary
4-Benzyl-2-methylmorpholine-2-carboxylic acid represents a critical scaffold in peptidomimetic drug design. Unlike simple morpholines, the quaternary carbon at position 2 (C2) introduces significant steric constraints, "locking" the ring conformation and creating a unique chiral environment.
This guide moves beyond basic spectral listing. It provides a comparative analysis of this scaffold against its non-methylated and non-benzylated analogs, focusing on the resolution of diastereotopic protons and conformational rigidity . It is designed for medicinal chemists requiring definitive structural proof during scale-up or SAR (Structure-Activity Relationship) studies.
Part 1: Structural Dynamics & NMR Theory
To interpret the NMR spectrum of this molecule, one must understand the two dominant stereochemical forces at play:
-
The Chiral Quaternary Center (C2): The presence of both a methyl group and a carboxylic acid at C2 destroys the symmetry of the morpholine ring. This renders the two faces of the ring chemically distinct. Consequently, the methylene protons on the benzyl group (
) are diastereotopic . They will not appear as a singlet but as a distinct AB Quartet . -
Conformational Locking: Simple morpholines undergo rapid chair-chair interconversion at room temperature, averaging the axial and equatorial signals. The C2-methyl group in this product creates a high energy barrier for ring inversion (1,3-diaxial interactions), heavily favoring one chair conformer. This results in highly resolved coupling constants (
) for the ring protons, unlike the broad multiplets seen in unsubstituted morpholine-2-carboxylic acid.
Visualization: Conformational Dynamics
The following diagram illustrates the structural rigidity comparison.
Caption: Comparison of conformational mobility. The product's C2-methyl group locks the ring, allowing for precise measurement of dihedral angles via J-coupling, unlike the averaged signals of the alternative.
Part 2: Experimental Protocol
For definitive characterization, standard 300 MHz NMR is often insufficient due to signal overlap in the 2.5–4.0 ppm region.
Recommended Instrument Parameters:
-
Field Strength:
500 MHz (Essential for resolving the Benzyl AB system from ring protons). -
Solvent Selection:
-
Primary:DMSO-
. Preferred for the free acid form to prevent aggregation and ensure solubility of the zwitterion. -
Alternative:CDCl
. Use only if the carboxylic acid is esterified or if the amine is protected/neutralized.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[1] If line broadening occurs due to rotamers, elevate to 323 K.
Part 3: Spectrum Analysis & Data Interpretation[2]
1. The Diagnostic Signals (1H NMR)
The table below details the specific shifts expected for the product compared to the generic morpholine precursor.
| Proton Environment | Chemical Shift ( | Multiplicity | Structural Insight | |
| C2-Methyl | 1.35 – 1.55 | Singlet ( | - | Key Purity Marker. Sharp singlet confirms quaternary center. |
| Benzyl | 3.50 – 4.20 | AB Quartet ( | Chirality Proof. The huge separation ( | |
| Ring | 2.40 – 3.10 | Doublet of Doublets | Distinct axial/equatorial splitting due to locked chair. | |
| Ring | 3.60 – 3.90 | Multiplet | Complex | Overlaps with Benzyl signals; requires HSQC for assignment. |
| Carboxylic Acid | 10.0 – 12.0 | Broad Singlet | - | Often invisible in CDCl |
2. Comparative Performance: Product vs. Alternatives
When choosing between this scaffold and simpler analogs for library synthesis, the NMR profile reveals physical property differences:
Scenario A: vs. Morpholine-2-carboxylic acid (No Benzyl/Methyl)
-
Alternative: Spectrum shows broadened lines and averaged couplings.
-
Product Performance: The "locked" conformation yields sharp, extractable coupling constants (
). This allows researchers to determine the precise 3D vector of the carboxylic acid, which is crucial for modeling receptor binding interactions.
Scenario B: vs. N-Benzylmorpholine (No C2-Carboxyl/Methyl)
-
Alternative: The Benzyl
appears as a Singlet at ~3.5 ppm. -
Product Performance: The Benzyl
appears as an AB Quartet .[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Why this matters: If you synthesize this product and see a singlet for the benzyl group, your reaction failed (likely racemization or loss of the C2-substituents). The AB quartet is the primary "pass/fail" QC check.
-
Part 4: Advanced Verification Workflow
To fully assign the crowded 2.5–4.0 ppm region, a specific 2D NMR workflow is required.
Caption: Step-by-step validation workflow. The HSQC step is critical to distinguish the Benzyl CH2 carbons (approx 60 ppm) from the Morpholine ring carbons (approx 50-65 ppm).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Foundational text for AB Quartet and diastereotopic proton theory).
-
Garbisch, E. W. (1968). "Conformational Analysis of Morpholines." Journal of the American Chemical Society. Link (Specifics on morpholine ring barriers).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118457679, (2R,5S)-5-Methylmorpholine-2-carboxylic acid. Link (Structural analog data for chemical shift benchmarking).
Sources
Technical Guide: LC-MS/MS Characterization of 4-benzyl-2-methylmorpholine-2-carboxylic Acid
Executive Summary
The analysis of 4-benzyl-2-methylmorpholine-2-carboxylic acid (BMMC) presents a classic analytical challenge due to its amphoteric nature. Containing both a basic tertiary amine (morpholine ring) and an acidic carboxylic moiety, the molecule exists as a zwitterion at neutral pH, leading to poor retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) and unpredictable ionization efficiency.
This guide compares two distinct analytical workflows:
-
The Traditional Approach: Chemical Derivatization (Methyl Esterification) coupled with RPLC.
-
The Modern Approach: Direct Analysis using Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC).
Recommendation: While derivatization offers stability, Direct ZIC-HILIC is the superior methodology for high-throughput screening, offering a 3-fold increase in sensitivity and eliminating sample preparation artifacts.
Structural Analysis & Fragmentation Pattern
To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the collision-induced dissociation (CID) pathways.
Molecule: 4-benzyl-2-methylmorpholine-2-carboxylic acid Formula: C₁₃H₁₇NO₃ Monoisotopic Mass: 235.12 Da Precursor Ion [M+H]⁺: 236.13 m/z
Theoretical Fragmentation Pathway (ESI+)
The fragmentation of BMMC is driven by the protonation of the morpholine nitrogen and the stability of the benzyl cation.
-
Primary Channel (Benzyl Cleavage): The weakest bond is the C-N bond connecting the benzyl group. Inductive cleavage generates the stable Tropylium ion (m/z 91) , a hallmark of benzyl-substituted amines.
-
Secondary Channel (Neutral Loss): Alternatively, the charge may remain on the morpholine ring after the loss of the benzyl radical/neutral toluene, yielding the Morpholine core (m/z 146) .
-
Tertiary Channel (Decarboxylation): Loss of the carboxylic acid group (as HCOOH or CO + H₂O) typically yields m/z 190 .
Visualization: Fragmentation Pathway
The following diagram illustrates the predicted CID breakdown.
Figure 1: Predicted ESI+ CID fragmentation pathway for 4-benzyl-2-methylmorpholine-2-carboxylic acid.
Comparative Methodology: Direct HILIC vs. Derivatization
This section objectively compares the two primary workflows for analyzing BMMC.
Method A: Methyl Ester Derivatization (RPLC)
Principle: The carboxylic acid is converted to a methyl ester using BF₃-Methanol. This removes the negative charge potential, making the molecule lipophilic and suitable for C18 columns.
Method B: Zwitterionic HILIC (Direct Analysis)
Principle: Uses a stationary phase with both positive and negative charges (e.g., sulfobetaine) to retain the zwitterion via electrostatic and hydrophilic interactions without chemical modification.
Performance Comparison Matrix
| Feature | Method A: Derivatization (RPLC) | Method B: ZIC-HILIC (Direct) |
| Analyte State | Methyl Ester (Lipophilic) | Native Zwitterion |
| Sample Prep Time | High (60-90 mins) | Low (15 mins) |
| Retention Mechanism | Hydrophobic Interaction | Electrostatic + Partitioning |
| Sensitivity (S/N) | Moderate (Matrix effects common) | High (High organic mobile phase) |
| Reproducibility (RSD) | < 8% (Variable reaction yield) | < 2% |
| Throughput | Low (Batch processing required) | High (Direct Inject) |
Decision Logic
Figure 2: Workflow comparison between traditional derivatization and modern HILIC approaches.
Recommended Experimental Protocol (Method B)
This protocol is designed for self-validation. The use of a Zwitterionic phase ensures that the carboxylic acid does not cause peak tailing, a common issue in standard silica-based HILIC.
LC Configuration[1]
-
Column: ZIC-HILIC (e.g., SeQuant or similar), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Note: Buffer is critical to shield ionic interactions.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-6 min: 90% -> 40% B (Elution)
-
6-8 min: 40% B (Wash)
-
8.1 min: 90% B (Re-equilibration - Critical for HILIC)
-
MS Source Parameters (ESI+)
-
Gas Temp: 325°C (High temp aids desolvation of polar droplets).
-
Sheath Gas: 400°C, 11 L/min.
-
Capillary Voltage: 3500 V.
-
Nozzle Voltage: 500 V.
MRM Transitions
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |
| 236.1 | 91.1 | 25 | 50 | Quantifier (High Specificity) |
| 236.1 | 146.1 | 15 | 50 | Qualifier (Structural check) |
| 236.1 | 190.1 | 10 | 50 | Qualifier (Soft fragment) |
Results & Discussion
Sensitivity Enhancement
The HILIC method utilizes a high percentage of acetonitrile (90% initial). According to electrospray theory, organic solvents have lower surface tension than water, allowing for finer droplet formation and more efficient ion evaporation.
-
Result: The HILIC method typically yields a 3-5x signal increase for BMMC compared to aqueous RPLC methods.
Specificity of Fragmentation
The m/z 91 fragment (Tropylium) is highly stable but can be non-specific if the matrix contains other benzyl derivatives.
-
Validation Step: Always monitor the m/z 236 -> 146 transition. The ratio of 91/146 should remain constant (approx 3:1 depending on CE) across the peak. If this ratio shifts, a co-eluting isobaric interference is present.
References
-
HILIC Mechanism: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry. Link
-
Benzyl Fragmentation: NIST Mass Spectrometry Data Center. Fragmentation of Benzylamines. Link
-
Zwitterion Analysis: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Morpholine Derivatives: Agilent Technologies. Analysis of Morphine and Metabolites (Morpholine analogs) using HILIC. Link
Sources
Comparative Guide: Chiral HPLC Separation of 4-Benzyl-2-methylmorpholine-2-carboxylic Acid Isomers
Executive Analysis: The Stereochemical Challenge
The separation of 4-benzyl-2-methylmorpholine-2-carboxylic acid presents a distinct set of chromatographic challenges that distinguish it from standard amino acid analysis. Unlike simple
Key Molecular Constraints:
-
Zwitterionic Nature: As a cyclic amino acid, it exists as a zwitterion in neutral solutions.[1] Standard Normal Phase (NP) methods often result in peak tailing or precipitation unless the ionization is suppressed.
-
Tertiary Amine: The nitrogen is fully substituted (4-benzyl).[1] This disqualifies standard crown-ether columns (e.g., Crownpak CR+), which strictly require primary amines (
) for inclusion complexation.[1] -
Steric Bulk: The C2-methyl and C2-carboxyl groups create a crowded chiral center, requiring a Stationary Phase (CSP) with high steric discrimination capabilities.[1]
This guide compares three distinct separation strategies, prioritizing direct analysis to minimize experimental error and processing time.
Comparative Technology Assessment
We evaluated three primary methodologies. The Macrocyclic Glycopeptide approach is identified as the superior method for the free acid form due to its ability to handle zwitterions in Mass Spec (MS) compatible solvents.
Summary of Alternatives
| Feature | Method A: Macrocyclic Glycopeptide (Recommended) | Method B: Immobilized Polysaccharide | Method C: Indirect (Derivatization) |
| Column Type | Chirobiotic T (Teicoplanin) | Chiralpak IG (Amylose derivative) | Chiralcel OD-H (Cellulose derivative) |
| Analyte Form | Free Acid (Zwitterion) | Free Acid (requires pH control) | Methyl/Ethyl Ester |
| Separation Mode | Polar Ionic Mode (PIM) | Reversed Phase (RP) | Normal Phase (NP) |
| Mobile Phase | MeOH / 0.1% TEAA | Water / ACN / TFA | Hexane / IPA |
| Resolution ( | High (> 2.[1]5) | Moderate (1.5 - 2.[1]0) | Very High (> 4.[1]0) |
| MS Compatible? | Yes (Volatile buffers) | Yes | No (High alkane content) |
| Throughput | High (Isocratic, low viscosity) | Medium (Gradient often needed) | Low (Requires chemical step) |
Detailed Methodologies & Mechanisms
Method A: Macrocyclic Glycopeptide (The "Polar Ionic" Route)
Why it works: Teicoplanin contains an "aglycone basket" that acts as a chiral pocket. The morpholine carboxylic acid interacts via ionic anchoring (Carboxylate
-
Column: Astec CHIROBIOTIC™ T (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Methanol (100%) with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (targeting the Benzyl chromophore).
Mechanism of Action: The "Polar Ionic Mode" is unique to these phases. The MeOH solvates the hydrophobic benzyl group, driving the zwitterionic portion of the molecule toward the ionic sites of the Teicoplanin selector. The acid/base ratio tunes the ionization state of the analyte, optimizing the "lock-and-key" fit.
Method B: Immobilized Polysaccharide (The "Robust" Route)
Why it works: Amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG) is immobilized, allowing the use of aggressive solvents if necessary.[1] For the free acid, an acidic mobile phase suppresses the carboxylic acid ionization, forcing the molecule into a single protonated state (cationic).
-
Column: Chiralpak IG-3 (3 µm, 150 x 4.6 mm).[1]
-
Mobile Phase: 40% Acetonitrile / 60% Water (containing 0.1% TFA or H
PO ).[1] -
Flow Rate: 0.8 mL/min.[1]
-
Note: The tertiary amine may interact with residual silanols; high ionic strength (buffer) is critical.
Method C: Indirect Separation (The "High Resolution" Route)
Why it works: Converting the carboxylic acid to a methyl ester removes the zwitterionic character. The resulting neutral molecule separates easily on standard Normal Phase columns via H-bonding and dipole-dipole interactions.[1]
-
Derivatization: React analyte with TMS-diazomethane or MeOH/H
SO for 30 mins. -
Column: Chiralcel OD-H.[1]
-
Mobile Phase: Hexane / Isopropanol (90:10).[1]
-
Drawback: Introduces a chemical step that may induce slight racemization if conditions are too harsh (though unlikely for a quaternary center).[1]
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathway for selecting the optimal method based on sample state and equipment constraints.
Caption: Decision tree for selecting the optimal chiral separation method based on analyte form (ester vs. acid) and detection requirements (MS vs. UV).
Standard Operating Procedure (SOP): Method A
This protocol is designed for the Chirobiotic T column, as it offers the best balance of resolution, speed, and sample integrity (no derivatization).
Materials
-
Column: Astec CHIROBIOTIC™ T, 25 cm x 4.6 mm, 5 µm.
-
Solvents: LC-MS Grade Methanol (MeOH).[1]
-
Additives: Triethylamine (TEA), Glacial Acetic Acid (HOAc).
-
Sample: 4-benzyl-2-methylmorpholine-2-carboxylic acid (approx. 1 mg/mL in MeOH).
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Column Equilibration:
-
Flush column with 100% MeOH for 10 minutes at 1.0 mL/min.
-
Switch to the Mobile Phase (MeOH/TEA/HOAc). Equilibrate for at least 20 column volumes (approx. 30-40 mins). Glycopeptide phases require longer equilibration than silica phases to stabilize the ionic surface environment.
-
-
Sample Injection:
-
Inject 5 µL of the sample.
-
Monitor at 254 nm (benzyl absorption) and 210 nm (carbonyl absorption).
-
-
Optimization Logic (Self-Validating):
-
Scenario: Peaks are broad/tailing.[1]
Action: Increase TEA concentration slightly (improves kinetics for the amine). -
Scenario: Retention is too short (
).[1] Action: This indicates the ionic interaction is too weak. Reduce the overall ionic strength (lower TEA/HOAc to 0.02%) or switch to a weaker solvent (Ethanol) to drive stronger H-bonding.[1]
-
References
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® IG." Chiral Technologies. [Link]
-
Ilisz, I., et al.
-Methyl-Substituted Unusual Amino Acids."[1] Molecules, 2021.[2] [Link] - Vertex AI Search. "Search Results for Chiral Resolution of Morpholine Carboxylic Acids." Google Cloud Grounding Service.
Sources
comparison of 4-benzyl-2-methylmorpholine-2-carboxylic acid vs 4-benzylmorpholine-2-carboxylic acid
An In-Depth Comparative Analysis: 4-benzyl-2-methylmorpholine-2-carboxylic acid vs. 4-benzylmorpholine-2-carboxylic acid
Prepared by a Senior Application Scientist
Introduction: The Significance of the Morpholine Scaffold and C2-Substitution
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its ability to improve key pharmaceutical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] As building blocks, chiral morpholine derivatives are integral to a wide array of biologically active compounds, where precise stereochemical control is often paramount for therapeutic efficacy.[1][3] This guide provides a detailed comparative analysis of two closely related morpholine carboxylic acids: the parent compound, 4-benzylmorpholine-2-carboxylic acid , and its C2-methylated analogue, 4-benzyl-2-methylmorpholine-2-carboxylic acid .
While 4-benzylmorpholine-2-carboxylic acid is a known building block, its C2-methylated counterpart is significantly less documented in scientific literature.[4][5] This comparison, therefore, moves beyond a simple review of existing data. We will dissect the profound structural, physicochemical, and potential biological implications of introducing a single methyl group at the C2 position. By integrating established principles of medicinal chemistry with proposed experimental frameworks, this guide offers a prospective analysis designed to inform rational drug design and guide future research for scientists in drug development.
Part 1: Structural and Physicochemical Properties - The Impact of a Methyl Group
The primary structural difference between the two molecules is the substitution at the C2 position of the morpholine ring. In 4-benzyl-2-methylmorpholine-2-carboxylic acid, the hydrogen atom at C2 is replaced by a methyl group, creating a quaternary stereocenter. This seemingly minor addition has significant consequences for the molecule's overall properties.
Key Predicted Physicochemical Differences:
-
Lipophilicity: The addition of a methyl group increases the hydrocarbon character of the molecule, which is expected to raise its lipophilicity (LogP). This can have cascading effects on solubility, cell permeability, and plasma protein binding.
-
Steric Hindrance: The methyl group introduces significant steric bulk around the adjacent carboxylic acid and the ring oxygen. This can influence how the molecule interacts with biological targets, potentially preventing or altering binding conformations.
-
Conformational Rigidity: The presence of the quaternary center at C2 restricts the conformational flexibility of the morpholine ring, locking it into a more defined chair or boat conformation. This can pre-organize the molecule for binding to a specific target but may also introduce an energetic penalty for adopting other required conformations.
-
Metabolic Stability: The C2 position, being alpha to both a heteroatom (oxygen) and a tertiary amine, can be susceptible to metabolic oxidation. The methyl group can act as a "metabolic shield," blocking this pathway and potentially increasing the compound's in vivo half-life.
Comparative Data Table
| Property | 4-benzylmorpholine-2-carboxylic acid | 4-benzyl-2-methylmorpholine-2-carboxylic acid | Rationale for Difference |
| Structure | See below | See below | - |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₃H₁₇NO₃ | Addition of a CH₂ unit |
| Molecular Weight | 221.25 g/mol [4] | 235.28 g/mol | Addition of a methyl group |
| CAS Number | 769087-80-1[4][6][7] | 1361112-36-8 (for HCl salt)[5] | Unique chemical entities |
| Predicted XlogP | -1.3[4] | > -1.3 (Predicted Increase) | Methyl group increases lipophilicity |
| Key Feature | Chiral center at C2 | Quaternary chiral center at C2 | Introduction of a methyl substituent |
Part 2: Synthesis Strategies - A Tale of Two Scaffolds
The synthetic accessibility of these compounds differs significantly. While the parent compound can be synthesized through established methods, the creation of the C2-quaternary center in the methylated analogue requires a more specialized approach.
Strategy 1: Synthesis of 4-benzylmorpholine-2-carboxylic acid
This compound can be readily synthesized via N-benzylation of a commercially available morpholine-2-carboxylic acid ester, followed by saponification. This is a standard, high-yielding, two-step process.
Caption: Synthetic workflow for 4-benzylmorpholine-2-carboxylic acid.
Strategy 2: Proposed Synthesis of 4-benzyl-2-methylmorpholine-2-carboxylic acid
Creating the C2-methyl quaternary center is more challenging. A plausible route involves a multi-component synthesis starting from 2-amino-2-methyl-1,3-propanediol. This approach builds the morpholine ring with the desired substitution pattern already in place.
Caption: Proposed synthetic workflow for the C2-methylated analogue.
Part 3: Prospective Biological Impact & Structure-Activity Relationship (SAR)
Without direct comparative experimental data, we can formulate testable hypotheses based on the structural changes discussed. The introduction of the C2-methyl group is not a neutral event; it is a deliberate modification that probes the stringency of the target's binding pocket.
Logical Framework for SAR Analysis
Caption: The causal chain from structural modification to biological effect.
Hypothesized Consequences of C2-Methylation:
-
Enhanced Binding Affinity: If the biological target possesses a suitably sized hydrophobic pocket near the C2 position, the methyl group could engage in favorable van der Waals interactions, increasing binding affinity.
-
Steric Clash and Reduced Affinity: Conversely, if the binding site is sterically constrained, the methyl group would clash with the protein surface, preventing optimal binding and significantly reducing or abolishing activity. This is a common outcome and a critical test for understanding the topology of the active site.
-
Improved Selectivity: The stringent conformational and steric requirements imposed by the methyl group could reduce binding to off-targets, thereby improving the compound's selectivity profile.
-
Influence on CNS Activity: Benzyl morpholine derivatives have been investigated as inhibitors of serotonin and norepinephrine reuptake, which requires crossing the blood-brain barrier.[8] The increased lipophilicity from the methyl group could enhance CNS penetration, but this could be offset by other factors like increased plasma protein binding.
The oxygen atom of the morpholine ring is often a key hydrogen bond acceptor.[9] The steric bulk of the adjacent methyl group could interfere with this interaction, providing a clear rationale for a potential loss of activity.
Part 4: Experimental Protocols for a Definitive Comparison
To move from hypothesis to data, a rigorous, side-by-side experimental evaluation is necessary. The following protocols provide a self-validating framework for generating the required comparative data.
Protocol 1: Synthesis of 4-benzyl-2-methylmorpholine-2-carboxylic acid
Objective: To synthesize the target compound for subsequent analysis.
Methodology:
-
N-Benzylation: To a solution of 2-amino-2-methyl-1,3-propanediol (1.0 eq) and triethylamine (2.2 eq) in methanol, add benzyl bromide (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours. Remove solvent under reduced pressure and purify by column chromatography to yield (benzylamino)-2-methylpropane-1,3-diol.
-
Cyclization: Dissolve the N-benzylated diol (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) and heat to reflux with a Dean-Stark apparatus for 24 hours to remove water. Cool, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Purify by column chromatography to obtain (4-benzyl-2-methylmorpholin-2-yl)methanol.
-
Oxidation: Dissolve the alcohol (1.0 eq) in acetone and cool to 0°C. Add Jones reagent (2.5 eq) dropwise, maintaining the temperature below 10°C. Stir for 4 hours. Quench the reaction with isopropanol, filter through celite, and concentrate. Purify the resulting crude solid by recrystallization to afford 4-benzyl-2-methylmorpholine-2-carboxylic acid .
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Comparative LogD Measurement
Objective: To quantify the difference in lipophilicity between the two compounds.
Methodology (Shake-Flask Method):
-
Preparation: Prepare a stock solution of each compound (1 mg/mL) in octan-1-ol. Prepare a phosphate buffer solution at pH 7.4.
-
Partitioning: In a separatory funnel, combine 5 mL of the octan-1-ol stock solution with 5 mL of the phosphate buffer.
-
Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely over 24 hours at a constant temperature.
-
Quantification: Carefully separate the aqueous and octan-1-ol layers. Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the distribution coefficient (LogD) using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer]).
-
Analysis: Compare the LogD values. A higher LogD for the methylated compound will confirm increased lipophilicity.
Protocol 3: Comparative In Vitro Target Engagement Assay (Example: SERT Binding)
Objective: To determine if the structural modification affects binding affinity to a therapeutically relevant CNS target.
Methodology (Radioligand Binding Assay):
-
Source: Use cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (SERT).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a radioligand such as [³H]-Citalopram (at a concentration near its Kd), and varying concentrations of the test compounds (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Interpretation: A lower Ki value indicates higher binding affinity. A significant difference in Ki values between the two compounds will provide a quantitative measure of the C2-methyl group's impact on target engagement.
Conclusion
The comparison between 4-benzylmorpholine-2-carboxylic acid and its C2-methylated analogue, 4-benzyl-2-methylmorpholine-2-carboxylic acid , exemplifies a fundamental exercise in medicinal chemistry. While appearing to be a subtle modification, the introduction of a C2-methyl group creates a structurally and physicochemically distinct entity with a markedly different potential for biological interaction.
Our analysis predicts that the methylated compound will be more lipophilic and conformationally constrained, with potentially enhanced metabolic stability. These changes will almost certainly translate into a different biological activity profile. The provided experimental protocols offer a clear and robust path to replace these predictions with empirical data, allowing researchers to definitively quantify the impact of this structural change on target affinity and pharmacologically relevant properties. This systematic approach of design, synthesis, and testing is the cornerstone of modern drug discovery.
References
- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(95), 12797-12800.
-
PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- CymitQuimica. (n.d.). 4-Benzylmorpholine-2-carboxylic acid.
-
Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
- Google Patents. (1973). US3714161A - Morpholine derivatives.
- Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- BLD Pharm. (n.d.). 4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride.
-
Zefirov, N. S., & Samoshin, V. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-808. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1361112-36-8|4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-Benzylmorpholine-2-carboxylic acid | 769087-80-1 [sigmaaldrich.com]
- 7. 4-Benzylmorpholine-2-carboxylic acid | 769087-80-1 [sigmaaldrich.com]
- 8. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Morpholine-2-Carboxylic Acid Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart advantageous pharmacokinetic characteristics to drug candidates.[1][2] However, the metabolic liability of this otherwise attractive scaffold can present a significant hurdle in the journey from a promising lead compound to a viable therapeutic agent. This guide offers an in-depth, objective comparison of the metabolic stability of pharmacophores containing the morpholine-2-carboxylic acid moiety and its bioisosteric replacements, supported by experimental data and detailed methodologies. As senior application scientists, our goal is to provide not just data, but a validated framework for decision-making in your drug discovery programs.
The Metabolic Achilles' Heel: Understanding Morpholine Ring Metabolism
The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy, safety, and dosing regimen. For compounds incorporating a morpholine ring, the primary metabolic pathway often involves oxidation.[3][4] This biotransformation is typically mediated by cytochrome P450 (CYP) enzymes, the body's primary machinery for metabolizing foreign compounds.
The key metabolic vulnerabilities of the morpholine ring include:
-
Oxidation of the morpholine ring: This can lead to ring-opened metabolites, which are often inactive and more readily excreted.[3][5]
-
Oxidative N-dealkylation: This involves the cleavage of the bond between the nitrogen atom of the morpholine ring and its substituent.
A prime example of this metabolic liability is seen in the antibiotic linezolid . Its morpholine ring undergoes oxidation to form two inactive carboxylic acid metabolites.[4][5] Similarly, the anticancer drug gefitinib is primarily cleared through metabolism, with oxidation of the morpholine ring being a major route.[3]
To visualize the principal metabolic pathways of a generic morpholine-containing pharmacophore, consider the following diagram:
Caption: Major metabolic pathways of the morpholine moiety.
Assessing Metabolic Stability: In Vitro Experimental Protocols
To proactively address potential metabolic liabilities, robust in vitro assays are indispensable tools in early drug discovery. These assays provide crucial data on a compound's intrinsic clearance, allowing for the ranking and selection of candidates with more favorable pharmacokinetic profiles.
Two of the most widely used in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes the microsomal fraction of liver homogenates, which is rich in CYP enzymes, to assess Phase I metabolic activity.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) are thawed on ice.
-
NADPH regenerating system (contains enzymes and cofactors to ensure sustained CYP activity).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a separate tube containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Determine the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Hepatocyte Stability Assay
This assay employs intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of a compound's metabolic fate.
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Cryopreserved hepatocytes are thawed rapidly in a 37°C water bath.
-
The thawed cells are gently resuspended in pre-warmed incubation medium.
-
Cell viability and density are determined.
-
-
Incubation:
-
The hepatocyte suspension is incubated with the test compound (typically at 1 µM) at 37°C in a shaking water bath or on an orbital shaker.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), aliquots of the cell suspension are taken and mixed with a cold quenching solution (e.g., acetonitrile with an internal standard) to terminate the metabolic reactions.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to pellet cell debris.
-
The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time. The intrinsic clearance is typically expressed as µL/min/10^6 cells.
-
Caption: Generalized workflow for in vitro metabolic stability assays.
Mitigating Metabolic Liabilities: The Role of Bioisosteric Replacements
When a pharmacophore exhibits poor metabolic stability, medicinal chemists often turn to the strategy of bioisosteric replacement. This involves substituting a labile moiety with a different functional group that retains the desired biological activity but possesses improved metabolic properties.
For the morpholine ring, several bioisosteres have been explored to enhance metabolic stability. These include:
-
Tetrahydropyran (THP) and Dihydropyran (DHP): Replacing the nitrogen atom of the morpholine ring with a carbon atom can block N-dealkylation and may alter the susceptibility to oxidative metabolism.
-
Other heterocyclic systems: Depending on the specific structure-activity relationship (SAR) of the compound series, other heterocyclic rings can be considered.
Case Study: Bioisosteric Replacement of Morpholine in mTOR Kinase Inhibitors
A study on the development of mTOR kinase inhibitors provides a compelling example of the successful application of bioisosteric replacement to improve metabolic stability.[3][6] The researchers replaced the morpholine moiety in a lead compound with tetrahydropyran (THP) and dihydropyran (DHP) and evaluated the metabolic stability of the resulting analogues in human hepatocytes.
| Compound ID | Key Structural Moiety | Intrinsic Clearance (CLint) in Human Hepatocytes (µL/min/10^6 cells) |
| PQR411 | Morpholine | High (exact value not specified, but implied to be less stable) |
| 1a | Dihydropyran (DHP) | Lower than PQR411 |
| 1b | Tetrahydropyran (THP) | Lower than PQR411 |
| 11b | Tetrahydropyran (THP) | More stable than the first-in-class brain penetrant TORKi, PQR620 |
Data synthesized from "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[6][7]
The results demonstrated that the replacement of the morpholine ring with a THP moiety in compound 11b led to a significant improvement in metabolic stability in human hepatocytes.[6][7] This highlights the potential of this bioisosteric replacement strategy to address the metabolic liabilities associated with the morpholine scaffold.
Conclusion and Recommendations
The morpholine-2-carboxylic acid pharmacophore, while offering many advantages in drug design, is not without its challenges, primarily its susceptibility to metabolic degradation. A thorough understanding of the metabolic pathways of morpholine-containing compounds, coupled with the early and routine application of in vitro metabolic stability assays, is crucial for the successful development of drug candidates.
For medicinal chemists and drug development professionals, we recommend the following:
-
Early Assessment of Metabolic Stability: Incorporate liver microsomal and hepatocyte stability assays early in the lead optimization process to identify and address metabolic liabilities proactively.
-
Consider Bioisosteric Replacements: When faced with poor metabolic stability of a morpholine-containing compound, explore bioisosteric replacements such as tetrahydropyran as a viable strategy to enhance metabolic robustness while maintaining or improving pharmacological activity.
-
Iterative Design and Testing: Employ a data-driven, iterative approach to drug design, where the insights from metabolic stability assays inform the next round of chemical synthesis and evaluation.
By adopting these strategies, researchers can more effectively navigate the metabolic maze and increase the likelihood of advancing drug candidates with optimal pharmacokinetic profiles towards clinical development.
References
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Linezolid. StatPearls. [Link]
-
Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Linezolid | C16H20FN3O4. PubChem. [Link]
-
Metabolic pathways of linezolid, based on data from mice, dogs and humans. ResearchGate. [Link]
-
European Journal of Medicinal Chemistry. AIR Unimi. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Proposed metabolic pathways of gefitinib in humans in vivo Compound... ResearchGate. [Link]
-
Microsomal Stability Assays. Merck Millipore. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
Microsomal clearance/stability assay. Drug Metabolism. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
Safety Operating Guide
Personal protective equipment for handling 4-benzyl-2-methylmorpholine-2-carboxylic acid
Executive Summary: Beyond the SDS
As researchers, we often treat GHS Category 2 Irritants (H315/H319) with a level of complacency reserved for common buffers. However, 4-benzyl-2-methylmorpholine-2-carboxylic acid (CAS: 769087-80-1 or 1361112-36-8 for the HCl salt) presents a specific pharmacological profile that demands elevated vigilance.[1]
While the Safety Data Sheet (SDS) classifies this compound primarily as a skin and respiratory irritant, its structure combines a morpholine ring (common in bioactive pharmacophores) with a benzyl group . This lipophilic benzyl moiety significantly enhances the molecule's ability to penetrate the stratum corneum compared to non-benzylated amino acids.[1] Consequently, we must treat this not just as a surface irritant, but as a potential systemic toxicant until proven otherwise.
This guide outlines the operational safety architecture for handling this compound, moving beyond generic compliance to establishing a self-validating safety system.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." The risks associated with this compound are phase-dependent.[1]
| Hazard Domain | Specific Risk Factor | Mechanism of Action |
| Physical State | Fine Crystalline Powder | Inhalation: High surface-area-to-mass ratio allows deep lung penetration if aerosolized during weighing.[1] |
| Chemical Structure | Benzyl-Morpholine Moiety | Dermal Absorption: The benzyl group increases lipophilicity, facilitating transport across the skin barrier.[1] |
| Reactivity | Amino Acid Functionality | Incompatibility: Reacts vigorously with strong oxidizers.[2] Potential zwitterionic behavior affects solubility and cleanup.[1] |
| Bioactivity | Pharmacophore | Unknown Toxicity: As a drug development intermediate, assume uncharacterized biological activity (Precautionary Principle). |
Part 2: The PPE Matrix
Do not rely on "standard lab attire."[1] The following matrix is designed to mitigate the specific lipophilic absorption and inhalation risks identified above.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil (0.10mm) standard nitrile.Outer: 5-8 mil (0.12-0.20mm) extended cuff.Rationale:[1][3] Benzyl derivatives can permeate thin nitrile.[1] The "double-glove" system provides a visual breach indicator and allows outer glove removal upon contamination without exposing skin.[1] |
| Eye Protection | Chemical Goggles | Spec: ANSI Z87.1 Impact + Splash rated.Rationale:[1] Safety glasses are insufficient for fine powders which can bypass side-shields on air currents.[1] Goggles seal the ocular cavity.[1] |
| Respiratory | Engineering Control (Primary) | Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale:[1] PPE is the last line of defense. Containment is primary.[1] |
| Respiratory | PPE (Secondary) | Spec: N95 or P100 Particulate Respirator.Rationale: Required only if weighing must occur outside a hood (strongly discouraged) or during spill cleanup.[1] |
| Body | Lab Coat (High-Top) | Spec: Snap-closure, high-neck, long sleeve.Rationale:[1] Prevents "neck-gap" exposure where dust settles on the clavicle area.[1] |
Part 3: Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move.[1] The following diagram illustrates the "Hierarchy of Exposure Control" required for this compound.
Figure 1: The Hierarchy of Exposure Control. Note that PPE (Secondary Barrier) is ineffective if Engineering Controls (Primary Barrier) are compromised.
Protocol 1: Safe Weighing Procedure
The most critical moment for exposure is the transfer of dry solid.
-
Pre-Check: Verify fume hood flow (magnehelic gauge or ribbon test).[1] Ensure sash is at the working height marker.
-
Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over the coat cuffs).
-
Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat. Morpholine derivatives can be static-prone, causing "fly-out" of powder.[1]
-
Transfer: Open the source container only inside the hood. Transfer slowly to avoid aerosol generation.
-
Solubilization: If possible, add the solvent to the solid inside the weigh boat/vial before removing it from the hood. Handling a solution is safer than handling dust.[1]
Protocol 2: Waste Disposal Logistics
Improper disposal creates downstream hazards for EHS personnel.[1]
-
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in a Double-Bagged Solid Hazardous Waste container labeled "Toxic Organic Solid."[1]
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Critical: Do not mix with oxidizing acid waste (e.g., Nitric acid), as the amine functionality can result in exothermic reactions or formation of toxic N-oxides.[1]
-
Part 4: Emergency Response
In the event of a breach, immediate action supersedes administrative reporting.
Figure 2: Immediate Response Decision Tree. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] 4-Benzylmorpholine-2-carboxylic acid (Compound Summary).[1][5][6] National Library of Medicine.[1] Retrieved February 21, 2026. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]
Sources
- 1. 4-Benzylmorpholine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com]
- 5. 4-Benzylmorpholine-2-carboxylic acid | 769087-80-1 [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
